Product packaging for Ceftazidime sodium(Cat. No.:CAS No. 73547-61-2)

Ceftazidime sodium

Cat. No.: B1231384
CAS No.: 73547-61-2
M. Wt: 568.6 g/mol
InChI Key: JEEWDSDYUSEQML-ROMZVAKDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftazidime sodium is a broad-spectrum, third-generation cephalosporin antibiotic provided for research applications . It is a bactericidal agent that exerts its effect by inhibiting bacterial cell wall synthesis. Its mechanism of action involves high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP-3 in Gram-negative bacteria, which disrupts the final transpeptidation step of peptidoglycan cross-linking . This action leads to impaired cell wall integrity and ultimately results in bacterial cell lysis and death. A key research value of ceftazidime is its notable stability against hydrolysis by many clinically important beta-lactamases, both plasmid- and chromosomally-mediated, making it a valuable tool for studying multi-drug resistant organisms . Its spectrum of activity is extensive against Gram-negative aerobes, including significant activity against Pseudomonas aeruginosa , which distinguishes it from many other cephalosporins . Its activity against Gram-positive aerobes is generally less potent than earlier-generation cephalosporins . In research settings, this compound is utilized in microbiological studies, investigations into antibiotic resistance mechanisms, and in vitro models of bacterial infections . The compound is typically administered via injection in clinical settings and has a pharmacokinetic profile characterized by minimal metabolism and primarily renal excretion . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21N6NaO7S2 B1231384 Ceftazidime sodium CAS No. 73547-61-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEWDSDYUSEQML-ROMZVAKDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N6NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73547-61-2
Record name Ceftazidime sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073547612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTAZIDIME SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC30V039K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall, which is crucial for survival, is maintained by a polymer called peptidoglycan. patsnap.com The synthesis of peptidoglycan is a complex process involving multiple enzymes, including transpeptidases that are responsible for the cross-linking of peptide chains. patsnap.comrcsb.org This cross-linking provides the necessary strength and rigidity to the cell wall. patsnap.com Ceftazidime (B193861), like other β-lactam antibiotics, interferes with this final step of peptidoglycan synthesis. mims.comnih.gov

Ceftazidime's mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.commims.comrcsb.org The β-lactam ring in ceftazidime's structure mimics the natural substrate of PBPs, allowing it to bind irreversibly to these enzymes and inhibit their activity. patsnap.com This inhibition prevents the proper formation of the bacterial cell wall, ultimately leading to cell lysis and death. patsnap.comrcsb.org The number and types of PBPs can vary between different bacterial species. drugbank.com

Ceftazidime exhibits a high affinity for Penicillin-Binding Protein 3 (PBP3) in a wide range of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. patsnap.comoup.comoup.com PBP3 plays a critical role in the formation of the septum during bacterial cell division. patsnap.comnih.gov The chemical structure of ceftazidime, particularly its 2-aminothiazole (B372263) group, enhances its binding affinity to PBP3 in many Gram-negative organisms. nih.govresearchgate.net By specifically inhibiting PBP3, ceftazidime disrupts cell division, leading to the formation of elongated, filamentous bacterial cells. patsnap.comnih.govnih.gov

While PBP3 is the primary target, ceftazidime also demonstrates binding to other PBPs, although generally with weaker affinity. drugbank.com In vitro studies have shown that ceftazidime can bind to PBP1a and PBP1b in Escherichia coli and Pseudomonas aeruginosa, particularly at higher concentrations. drugbank.comoup.com These PBPs are involved in cell elongation. oup.com Ceftazidime also shows some interaction with PBP2. drugbank.com In Klebsiella pneumoniae, ceftazidime primarily targets PBP3 but also shows inhibitory effects on PBP1a/1b. asm.org Research on Pseudomonas aeruginosa has shown that cephalosporins like ceftazidime preferentially target PBP1a and PBP3. nih.gov

**Table 1: Ceftazidime PBP Target Profile in *Pseudomonas aeruginosa***

PBP Target Binding Preference
PBP1a Preferential Target nih.gov
PBP1b Binding Observed drugbank.com
PBP2 Weaker Binding drugbank.com
PBP3 Primary Target oup.comoup.com

The binding of ceftazidime to PBPs directly inhibits their transpeptidase activity. mims.comrcsb.org This enzymatic function is essential for catalyzing the cross-linking of peptide side chains within the peptidoglycan structure. patsnap.comrcsb.org By blocking this transpeptidation step, ceftazidime prevents the formation of a stable, mesh-like peptidoglycan layer. rcsb.orgrjptonline.org The resulting weakened cell wall cannot withstand the internal osmotic pressure of the bacterium. rcsb.org

The specific inhibition of PBP3 by ceftazidime has a direct impact on septum formation during bacterial cell division. patsnap.comnih.gov The septum is the partition that forms between dividing cells. When PBP3 is inactivated, this process is halted, leading to the characteristic elongation of bacterial cells into filaments as they are unable to divide. patsnap.comnih.govnih.gov This disruption of the normal cell cycle and the compromised integrity of the cell wall ultimately result in bacterial lysis and cell death. patsnap.comrcsb.org

One of the key features of ceftazidime is its stability against many common β-lactamases, which are enzymes produced by some bacteria that can inactivate β-lactam antibiotics. patsnap.comdrugs.com This resistance to hydrolysis by β-lactamases is attributed to specific side chains in its chemical structure that protect the β-lactam ring. patsnap.com Ceftazidime has demonstrated stability against staphylococcal β-lactamase and various plasmid-mediated β-lactamases such as TEM-1, TEM-2, SHV-1, and OXA-1. nih.gov However, its effectiveness can be compromised by the presence of extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.govdovepress.com

Stability Against Beta-Lactamases

Structural Features Conferring Resistance to Hydrolysis

A key attribute of ceftazidime's efficacy, particularly against Gram-negative bacteria, is its enhanced stability against hydrolysis by many β-lactamase enzymes. wikipedia.org These bacterial enzymes are a primary mechanism of resistance, as they inactivate β-lactam antibiotics by cleaving the amide bond in the β-lactam ring. plos.org Several structural features of the ceftazidime molecule contribute to its resistance to this enzymatic degradation.

The presence of a complex aminothiazole side chain at the C-7 position of the cephem nucleus is a significant factor. rcsb.orgwikipedia.org This side chain, specifically the syn-configuration of the imino group, sterically hinders the approach of β-lactamase enzymes to the β-lactam ring. wikipedia.org Furthermore, the bulky carboxypropyloxyimino group within this side chain provides an additional layer of protection, making it difficult for many common β-lactamases to effectively bind and hydrolyze the antibiotic. wikipedia.org

The table below summarizes the key structural features of ceftazidime and their role in its resistance to β-lactamase hydrolysis.

Structural FeatureLocation on Ceftazidime MoleculeContribution to β-Lactamase Resistance
Aminothiazole ringC-7 side chainIncreases molecular stability. rcsb.org
syn-Imino groupC-7 side chainProvides steric hindrance against β-lactamase enzymes. wikipedia.org
Carboxypropyloxyimino groupC-7 side chainConfers extra stability against β-lactamase enzymes. wikipedia.org
Pyridinium moietyC-3 side chainIncreases water solubility and contributes to overall stability. rcsb.orgwikipedia.org

It is important to note that while ceftazidime is resistant to many β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and other novel resistance mechanisms can lead to its inactivation. wikipedia.orgplos.org These enzymes have evolved to accommodate the bulkier side chains of third-generation cephalosporins, highlighting the continuous evolution of antibiotic resistance in bacteria. wikipedia.org

Mechanisms of Bacterial Resistance to Ceftazidime Sodium

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are a diverse group of enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. rcsb.org The production of these enzymes is a major defense mechanism employed by bacteria against β-lactam antibiotics like ceftazidime (B193861).

Klebsiella pneumoniae carbapenemase (KPC) is a prominent example of a Class A beta-lactamase that can confer resistance to ceftazidime. nih.govmdpi.com While initially not efficient at hydrolyzing ceftazidime, variants of KPC have emerged with enhanced activity against this antibiotic. nih.govnih.gov

For instance, the KPC-3 variant exhibits a catalytic activity (kcat) with ceftazidime that is approximately 30 times higher than that of KPC-1 and KPC-2. asm.org In contrast, some KPC variants that confer resistance to the ceftazidime-avibactam combination show a lower KM and a reduced turnover rate for ceftazidime. asm.org Specifically, the D179Y substitution in KPC-2 (creating KPC-33) results in a significant decrease in both kcat and KM for ceftazidime. nih.govnih.gov Pre-steady-state kinetics have revealed that for KPC-2 and KPC-3, the acylation step is rate-limiting for ceftazidime hydrolysis. nih.govnih.gov However, in the D179Y variants, deacylation of the covalent intermediate becomes the rate-limiting step. nih.govnih.gov

Table 1: Kinetic Parameters of Ceftazidime Hydrolysis by KPC Variants

KPC Variantkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
KPC-2>0.4>4001,000
KPC-33 (KPC-2 D179Y)0.01514Not specified
KPC-3Not accurately determinedHighNot specified
KPC-44Not specifiedNot specified4-fold higher than KPC-2

The evolution of KPC enzymes has led to numerous amino acid substitutions that alter their hydrolytic activity towards ceftazidime. nih.govnih.gov These substitutions can significantly increase the catalytic efficiency of the enzyme against ceftazidime, leading to increased resistance. nih.govnih.gov

Single amino acid changes in KPC-2 can lead to modest increases in catalytic activity, while double mutants can exhibit significantly enhanced ceftazidime hydrolysis. nih.govnih.gov For example, substitutions such as P104R, V240G, and H274Y, either alone or in combination, have been shown to cause the largest increases in ceftazidime hydrolysis and resistance. nih.govnih.gov Molecular modeling suggests that mutations like P104R and H274Y may facilitate hydrolysis through increased hydrogen bonding with ceftazidime, while the V240G substitution might enhance the flexibility of the enzyme's backbone to better accommodate larger substrates. nih.govnih.gov

The D179Y substitution in both KPC-2 and KPC-3 backgrounds is a frequently reported mutation that confers resistance to ceftazidime-avibactam. nih.govnih.govnih.gov This substitution leads to a large decrease in both kcat and KM for ceftazidime. nih.govnih.gov

Table 2: Impact of Key Amino Acid Substitutions in KPC on Ceftazidime Hydrolysis

SubstitutionKPC VariantEffect on Ceftazidime Hydrolysis
P104RKPC-4, KPC-10Increased catalytic efficiency
V240GKPC-4, KPC-8Increased catalytic efficiency
H274YKPC-8, KPC-10Increased catalytic efficiency
D179YKPC-31, KPC-33Decreased kcat and KM, altered rate-limiting step

The active site of KPC enzymes contains several key residues and structural elements that are crucial for catalysis. The omega (Ω) loop, spanning residues 164–179, is a particularly important region that surrounds the active site. asm.org This loop is a hotspot for mutations that can expand the substrate spectrum of Class A beta-lactamases to include ceftazidime. asm.org

Key active-site residues such as Asn132, Asn170, and Lys/Arg234 play important roles in positioning the substrate and stabilizing the reaction intermediate. nih.gov The conformation of the omega loop is critical for proper enzymatic function. nih.gov Structural studies have shown that in the KPC-2 D179Y variant, the omega loop is disordered and can adopt multiple conformations. nih.gov This disorder may enhance the binding of ceftazidime. nih.gov The loss of stabilizing contacts between the 240-loop and the omega loop in some variants, like KPC-44, can also lead to destabilization of the omega loop and alter enzyme activity. nih.gov

Class C beta-lactamases, also known as AmpC cephalosporinases, are another important group of enzymes that can mediate resistance to ceftazidime. nih.gov These enzymes are typically encoded on the chromosome of many Gram-negative bacteria and their overexpression can lead to resistance against a broad spectrum of cephalosporins, including ceftazidime. nih.gov

The deacylation step is considered kinetically decisive for the hydrolysis of ceftazidime by AmpC beta-lactamases. acs.org An Ala294-Pro295 deletion in the R2 loop of E. cloacae's AmpC has been shown to increase the efficiency of ceftazidime hydrolysis by over 1000-fold. acs.org This deletion allows an additional water molecule to enter the active site, which helps to stabilize the tetrahedral intermediate during hydrolysis. chemrxiv.org

The expression of chromosomal ampC is tightly regulated and linked to the process of peptidoglycan recycling. nih.gov In many bacteria, ampC expression is inducible. nih.govnih.gov Under normal conditions, the AmpR protein acts as a repressor of ampC transcription. researchgate.net However, during cell wall turnover or in the presence of certain β-lactam antibiotics, peptidoglycan breakdown products (muropeptides) accumulate in the cytoplasm. nih.gov These muropeptides are transported into the cytoplasm by the AmpG permease. nih.govresearchgate.net Once inside, they can bind to AmpR, converting it into an activator of ampC transcription, leading to increased AmpC production. nih.gov

Mutations in genes involved in peptidoglycan recycling can lead to the constitutive hyperproduction of AmpC. nih.gov Inactivation of the ampD gene, which encodes an N-acetylmuramyl-L-alanine amidase, is a common mechanism for AmpC overexpression. nih.govasm.org The loss of AmpD function leads to the accumulation of AmpR-activating muropeptides, resulting in stable hyperexpression of AmpC and consequently, resistance to ceftazidime. nih.govnih.gov Inactivation of penicillin-binding protein 4 (PBP4), encoded by the dacB gene, also results in the accumulation of muropeptides that activate AmpR, leading to increased AmpC synthesis. researchgate.net

Hydrolysis by Class D Oxacillinases (e.g., OXA-types)

Alterations in Penicillin-Binding Proteins (PBPs)

Another crucial mechanism of resistance to ceftazidime involves modifications to its primary cellular targets, the penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. oup.com By binding to these enzymes, β-lactam antibiotics inhibit cell wall synthesis, leading to cell death. asm.org

Bacteria can develop resistance by altering the structure of their PBPs, thereby reducing the binding affinity of β-lactam antibiotics. oup.com Ceftazidime primarily targets PBP3 (also known as FtsI). nih.gov Mutations in the gene encoding PBP3 can lead to amino acid substitutions that decrease the affinity of ceftazidime for its target. nih.govnih.gov

Studies have shown that specific alterations in the PBP3 sequence can significantly impact the susceptibility of bacteria to ceftazidime and ceftazidime-avibactam. nih.govresearchgate.net For example, insertions of specific amino acid sequences in PBP3 have been shown to reduce the activity of ceftazidime-avibactam against Escherichia coli. nih.gov In P. aeruginosa, substitutions in PBP3 have also been detected in isolates resistant to ceftazidime-avibactam. nih.gov While ceftazidime has a high affinity for PBP3 in susceptible strains, these mutations can compromise this interaction, leading to resistance. nih.gov

PBP AlterationBacterial SpeciesImpact on CeftazidimeReference
Amino acid substitutions in PBP3 P. aeruginosaReduced susceptibility nih.govnih.gov
Amino acid insertions in PBP3 E. coliReduced activity of ceftazidime-avibactam nih.gov
Deletion of PBP3-encoding gene B. pseudomalleiCeftazidime resistance nih.gov

In addition to modifying existing PBPs, bacteria can acquire or express alternative PBPs that have a low affinity for β-lactam antibiotics. This strategy allows the bacteria to continue synthesizing their cell wall even in the presence of the drug. A well-known example is the acquisition of the mecA gene in staphylococci, which encodes for PBP2a, a low-affinity PBP that confers resistance to methicillin and other β-lactams. While this is a classic example in Gram-positive bacteria, the principle of expressing alternative targets can also apply to Gram-negative bacteria.

In the context of ceftazidime resistance, while the primary mechanism involving PBPs is the alteration of the existing PBP3, the expression of alternative or modified PBPs that can take over the essential functions of the inhibited PBP3 represents a potential, though less commonly cited, mechanism of resistance. For instance, some bacteria may overexpress an endogenous low-affinity PBP to compensate for the inhibition of the primary target. oup.com

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics like ceftazidime, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.govresearchgate.net In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance. nih.govresearchgate.netplos.org

In Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance, several RND-type efflux pumps are associated with ceftazidime resistance. These include MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY. researchgate.netnih.gov Overexpression of these pumps is a common mechanism leading to multidrug resistance. researchgate.net The MexAB-OprM system, in particular, plays a major role in resistance to ceftazidime, often in conjunction with other mechanisms like the derepression of the AmpC β-lactamase. asm.org Mutations that lead to the overexpression of MexAB-OprM are frequently found in the regulatory genes mexR and nalD. asm.org

Studies have demonstrated that the inhibition of these RND efflux pumps can increase bacterial susceptibility to ceftazidime. For instance, the use of an efflux pump inhibitor, Phenylalanine-arginine β-naphthylamide (PAβN), has been shown to decrease the minimum inhibitory concentrations (MICs) of ceftazidime-avibactam, highlighting the contribution of these pumps to baseline resistance. plos.orgproquest.com Similarly, in studies involving Acinetobacter spp. and Pseudomonas spp., a significant prevalence of ceftazidime resistance-associated efflux pumps was identified by observing a minimum four-fold decrease in MIC levels when the proton-motive force inhibitor carbonyl cyanide-m-chlorophenyl hydrazine (CCCP) was present. researchgate.net

The overexpression of the MexJK-OprM efflux pump has also been implicated as a key resistance mechanism, with prior administration of ceftazidime potentially contributing to its induction. nih.gov The contribution of various efflux pumps to ceftazidime resistance in different bacterial species is a critical area of research for overcoming antibiotic resistance.

Table 1: Key Efflux Pumps Involved in Ceftazidime Resistance

Efflux Pump System Bacterial Species Role in Resistance Regulatory Genes
MexAB-OprM Pseudomonas aeruginosa Major contributor to ceftazidime resistance, often in combination with other mechanisms. asm.orgresearchgate.net mexR, nalD asm.org
MexCD-OprJ Pseudomonas aeruginosa Contributes to multidrug resistance, including ceftazidime. researchgate.netnih.gov -
MexEF-OprN Pseudomonas aeruginosa Implicated in multidrug resistance. researchgate.netnih.gov -
MexXY Pseudomonas aeruginosa Associated with antibiotic resistance. researchgate.netnih.gov -
MexJK-OprM Pseudomonas aeruginosa Overexpression is a key mechanism of resistance, can be induced by prior ceftazidime exposure. nih.gov -

Decreased Outer Membrane Permeability and Porin Alterations

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances, including antibiotics. researchgate.net Reduced permeability of this membrane is a significant mechanism of resistance to ceftazidime. This is primarily achieved through the alteration or loss of outer membrane proteins known as porins, which form channels for hydrophilic molecules. nih.govplos.org

In Enterobacteriaceae, porins play a key role in the activity of ceftazidime-avibactam. proquest.com For Escherichia coli, the non-specific porins OmpF and OmpC are important channels for β-lactam entry. plos.org Studies have shown that ceftazidime is more effective against E. coli strains that express OmpF. plos.org Consequently, the downregulation or loss of these porins can significantly restrict ceftazidime's access to its periplasmic targets, leading to resistance. plos.org The importance of this barrier is underscored by findings that using an outer membrane permeabilizer, such as polymyxin B nonapeptide, can restore or increase susceptibility to ceftazidime in resistant isolates. proquest.comnih.gov

Table 2: Porins Associated with Altered Ceftazidime Susceptibility

Porin Bacterial Species Function/Role in Resistance
OmpF Escherichia coli Major channel for β-lactam entry. Loss or downregulation reduces ceftazidime permeability. plos.org
OmpC Escherichia coli Channel for β-lactam entry. Altered expression contributes to resistance. plos.org
OprD Pseudomonas aeruginosa Primarily a carbapenem channel, but its loss contributes to overall reduced outer membrane permeability, affecting cephalosporins. researchgate.netnih.govnih.govnih.gov

Reactive Oxygen Species (ROS) Related Resistance Mechanisms

Recent research has uncovered a link between intracellular reactive oxygen species (ROS) levels and bacterial susceptibility to ceftazidime. ROS are chemically reactive molecules containing oxygen that can damage DNA, proteins, and lipids. While high levels of ROS are induced by bactericidal antibiotics as part of their killing mechanism, some bacteria develop resistance by modulating their internal ROS environment.

A study investigating ceftazidime resistance in Edwardsiella tarda found that resistant strains exhibited significantly lower basal levels of ROS compared to their susceptible counterparts. plos.orgproquest.comresearchgate.net This reduction in ROS production was identified as a key feature of the resistance phenotype. proquest.com The bactericidal activity of ceftazidime was shown to be dependent on ROS levels; the use of an ROS promoter (Fe³⁺) increased the killing efficacy of ceftazidime, while an ROS inhibitor (thiourea) reduced it. plos.orgproquest.com This suggests that a diminished capacity to produce ROS is a protective mechanism against ceftazidime-mediated killing. proquest.com Similarly, in Pseudomonas aeruginosa, ceftazidime-sensitive strains showed an increase in ROS when exposed to the antibiotic, whereas resistant strains produced low levels of ROS. asm.org

The underlying mechanism for reduced ROS levels in ceftazidime-resistant bacteria has been linked to alterations in central carbon metabolism, specifically the pyruvate cycle (P cycle). plos.orgproquest.com The P cycle is a significant source of endogenous ROS biosynthesis. researchgate.netproquest.comresearchgate.net In ceftazidime-resistant E. tarda, the reduction in ROS generation was attributed to the inactivation of the P cycle, rather than an increase in ROS-degrading enzymes like superoxide dismutase (SOD) or catalase (CAT). plos.orgproquest.com

This inactivation involves the reduced activity of key enzymes within the cycle, such as pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), succinate dehydrogenase (SDH), and malate dehydrogenase (MDH). proquest.com Interestingly, the addition of Fe³⁺ was found to promote the P cycle, thereby elevating ROS production and reverting the resistance phenotype. plos.orgresearchgate.netproquest.com This finding reveals a previously unknown mechanism where perturbation of the pyruvate cycle leads to a decrease in ROS, conferring resistance to ceftazidime. researchgate.netproquest.com

**Table 3: Impact of ROS and Pyruvate Cycle on Ceftazidime Efficacy in *E. tarda***

Condition Effect on Pyruvate Cycle Effect on Intracellular ROS Effect on Ceftazidime-mediated Killing
Ceftazidime Resistance Inactivated/Perturbed plos.orgproquest.com Decreased proquest.comresearchgate.net Reduced proquest.com
Addition of Fe³⁺ (ROS Promoter) Promoted researchgate.netproquest.com Increased proquest.com Increased/Restored plos.orgproquest.com
Addition of Thiourea (ROS Inhibitor) No direct effect reported Further Decreased Reduced plos.orgproquest.com

Genomic and Proteomic Approaches to Elucidate Resistance

The advancement of high-throughput technologies has enabled comprehensive investigations into the genetic and protein-level changes that underpin ceftazidime resistance. Genomic and proteomic approaches provide a holistic view of the complex and often multifactorial nature of resistance.

Multi-omics strategies, which integrate genomics, transcriptomics, and proteomics, are powerful tools for identifying the diverse molecular responses of bacteria to antibiotics like ceftazidime. nih.govresearchgate.netbiorxiv.org These approaches can reveal not only the presence of resistance genes and mutations but also quantify changes in gene expression and protein abundance, offering insights into the regulatory networks and physiological adaptations that lead to resistance. biorxiv.org For example, combining these methods in P. aeruginosa has helped to identify both common and strain-specific mechanisms of resistance to ceftazidime-avibactam. nih.govresearchgate.net

Whole-genome sequencing (WGS) has become an indispensable tool for characterizing antibiotic-resistant bacteria. nih.gov By comparing the complete genomes of ceftazidime-resistant isolates to those of susceptible, or parental, strains, researchers can identify the full spectrum of genetic alterations associated with resistance. researchgate.netproquest.comresearchgate.netnih.gov

In P. aeruginosa, WGS has revealed that ceftazidime resistance is a complex, multigenic trait. nih.govresearchgate.net Comparative genomic analysis of experimentally evolved ceftazidime-resistant mutants identified mutations across 28 different genes. nih.govresearchgate.net The most frequently mutated genes were dacB (encoding Penicillin-Binding Protein 4, PBP4) and mpl (involved in peptidoglycan recycling). nih.govresearchgate.net Other identified mutations were in genes related to β-lactamase production (ampC) and efflux pump regulation (mexR, nalC, nalD). nih.govresearchgate.net WGS analysis of clinical isolates has also been used to identify mutations in genes associated with the MexAB-OprM efflux pump, AmpC hyperproduction, and various PBPs that contribute to reduced ceftazidime susceptibility. nih.gov

Single-nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence and are a primary source of genetic diversity that can lead to antibiotic resistance. researchgate.netusf.edumednexus.org Genome-wide association studies (GWAS), which compare the genomes of large populations of resistant and susceptible isolates, can pinpoint specific SNPs that are statistically linked to the resistance phenotype. plos.orgnih.gov

In the context of ceftazidime resistance, SNPs in key genes can alter protein function, leading to reduced antibiotic efficacy. For instance, specific non-synonymous SNPs in the gene ftsI, which encodes the primary ceftazidime target Penicillin-Binding Protein 3 (PBP3), have been directly linked to resistance. researchgate.netnih.gov In E. coli, a YRIK insertion in PBP3, along with mutations in the AcrB efflux pump component, was identified as a driver of ceftazidime-avibactam resistance. nih.govoup.com Similarly, the entire deletion of a PBP3-encoding gene was found to be the mechanism of high-level ceftazidime resistance in Burkholderia pseudomallei. nih.gov The identification of these critical SNPs is essential for molecular surveillance and for predicting antibiotic sensitivity from genomic data. plos.orgnih.gov

Heterologous Cloning and Allelic Exchange Studies

Heterologous cloning and allelic exchange are powerful molecular tools used to functionally characterize specific genes and mutations associated with antibiotic resistance. These techniques allow researchers to isolate a gene of interest from a resistant bacterium, express it in a susceptible host (heterologous cloning), or precisely modify the gene in its original host (allelic exchange) to confirm its role in conferring resistance.

Studies utilizing these methods have been pivotal in validating the contribution of specific β-lactamase genes and their variants to ceftazidime resistance. For instance, research on Burkholderia pseudomallei, the causative agent of melioidosis, has employed these techniques to unravel the mechanisms of ceftazidime resistance. In one such study, the penA gene, which encodes a class A β-lactamase, was sequenced from ceftazidime-susceptible and -resistant clinical isolates. cdu.edu.aunih.gov Single nucleotide polymorphisms (SNPs) were identified in the resistant isolates, including a C69Y amino acid substitution near the active site of the PenA enzyme and another SNP in the promoter region of the gene. nih.gov

To confirm the role of these mutations, heterologous cloning of the mutated penA gene was performed in E. coli. The expression of the mutated PenA resulted in increased resistance to ceftazidime in the otherwise susceptible E. coli host. cdu.edu.au Furthermore, allelic exchange was used to delete the penA gene in both ceftazidime-susceptible and -resistant B. pseudomallei strains. This genetic manipulation demonstrated that the presence of the mutated penA gene was directly responsible for the observed ceftazidime resistance. cdu.edu.aunih.gov

These studies provide definitive evidence for the role of specific genetic alterations in conferring ceftazidime resistance and highlight the utility of heterologous cloning and allelic exchange in functional genomics.

**Table 1: Functional Characterization of penA Gene in Ceftazidime Resistance in *Burkholderia pseudomallei***

Experimental Approach Gene of Interest Modification/Host Key Finding Reference
Heterologous Cloning penA from ceftazidime-resistant B. pseudomallei Expressed in E. coli Confirmed the role of mutated penA in conferring ceftazidime resistance. cdu.edu.au
Allelic Exchange penA Deletion in both ceftazidime-susceptible and -resistant B. pseudomallei Demonstrated that the penA gene is essential for the ceftazidime resistance phenotype. cdu.edu.aunih.gov
Site-directed Mutagenesis penA Introduction of C69Y substitution Showed that this specific mutation contributes to increased ceftazidime hydrolysis. nih.gov

Multilocus Variable-Number Tandem Repeat Analysis (MLVA)

Multilocus variable-number tandem repeat analysis (MLVA) is a high-resolution molecular typing method used to investigate the genetic relatedness of bacterial isolates. This technique is particularly useful for tracking the spread of specific bacterial clones during outbreaks and for understanding the population structure of pathogenic bacteria. MLVA focuses on rapidly evolving regions of the bacterial genome that contain variable numbers of tandemly repeated DNA sequences (VNTRs). The number of repeats at several loci is determined for each isolate, generating a unique numerical profile that can be used to compare strains.

In the context of ceftazidime resistance, MLVA has been employed to genotype isolates of clinically important pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. brieflands.comnih.govmdpi.com A study investigating the genetic diversity of biofilm-producing P. aeruginosa clinical isolates found a high rate of resistance to ceftazidime (77.2%). brieflands.com MLVA was used to assess the genetic diversity of these isolates, revealing variability across one or more VNTR loci and identifying specific markers that were most informative for differentiating strains. brieflands.com

While MLVA provides excellent discriminatory power for epidemiological studies, its direct correlation with specific resistance mechanisms can be less straightforward than sequence-based methods. However, by clustering isolates with similar resistance profiles, MLVA can help to identify the expansion of successful resistant lineages. For instance, a study on multidrug-resistant K. pneumoniae used MLVA to divide isolates into numerous distinct types and clonal complexes, providing insights into the population structure of these resistant strains. nih.gov

The application of MLVA in surveillance and outbreak investigations of ceftazidime-resistant bacteria allows for the rapid identification of transmission chains and the implementation of targeted infection control measures.

Table 2: Application of MLVA in Typing Ceftazidime-Resistant Bacteria

Organism Number of Isolates Key Findings from MLVA Associated Ceftazidime Resistance Reference
Pseudomonas aeruginosa 79 High genetic diversity, with MS77 identified as a highly informative marker. 77.2% of isolates were resistant to ceftazidime. brieflands.com
Klebsiella pneumoniae 86 (MDR) 37 different MLVA types and seven clonal complexes were identified. 93% of isolates were resistant to ceftriaxone (a third-generation cephalosporin). nih.gov
Escherichia coli Not specified GECM-7 MLVA scheme showed good concordance with MLST for typing ESBL-producing isolates. Study focused on ESBL-producing isolates, which often exhibit ceftazidime resistance. nih.gov

Multilocus Sequence Typing (MLST)

Multilocus sequence typing (MLST) is a powerful and unambiguous method for characterizing bacterial isolates by sequencing internal fragments of several housekeeping genes. The different sequences for each gene are assigned as alleles, and the combination of alleles at the different loci defines the sequence type (ST). MLST provides a portable and reproducible means of assessing the genetic relationships between bacterial strains and has been instrumental in understanding the global epidemiology of antibiotic-resistant pathogens.

Numerous studies have utilized MLST to investigate the population structure of ceftazidime-resistant bacteria, including P. aeruginosa, Enterobacterales, and other Gram-negative organisms. nih.govmdpi.comfrontiersin.orgmdpi.comasm.org These studies have revealed that ceftazidime resistance is often associated with the dissemination of specific successful clones, known as high-risk clones.

For example, a large-scale study of ceftazidime-nonsusceptible P. aeruginosa in China identified 254 sequence types, indicating a diverse genetic background for resistance. nih.govasm.org However, certain STs were more prevalent among the resistant isolates. For instance, ST316 was associated with low susceptibility to both imipenem and ceftazidime, while ST270 showed low susceptibility to ceftazidime but higher susceptibility to carbapenems. nih.govasm.org In another study, the international high-risk clone ST235 was identified among multidrug-resistant P. aeruginosa isolates in Iran, all of which were resistant to ceftazidime. scienceopen.com

In Enterobacterales, MLST has been crucial for tracking the spread of ceftazidime-avibactam resistance. Studies on K. pneumoniae have identified specific STs, such as ST101 and ST512, among isolates that have developed resistance to this combination therapy. nih.gov Similarly, in P. aeruginosa, high-risk clones like ST235, ST244, and ST111 have been associated with ceftazidime-avibactam resistance. asm.org

The data generated from MLST studies are invaluable for public health surveillance, as they allow for the monitoring of the spread of specific resistant clones and inform strategies to prevent their transmission.

Table 3: Prevalent Sequence Types (STs) Associated with Ceftazidime Resistance

Organism Prevalent Sequence Type(s) Geographic Region Key Resistance Characteristics Reference
Pseudomonas aeruginosa ST316, ST270 China ST316: Low susceptibility to imipenem and ceftazidime. ST270: Low susceptibility to ceftazidime. nih.govasm.org
Pseudomonas aeruginosa ST235 Iran Multidrug-resistant, including ceftazidime. scienceopen.com
Pseudomonas aeruginosa ST309 Chile Associated with PER-3 β-lactamase and ceftazidime/avibactam (B1665839) resistance. frontiersin.org
Klebsiella pneumoniae ST101, ST512 Italy Associated with mutated KPC-3 and resistance to ceftazidime-avibactam. nih.gov
Pseudomonas aeruginosa ST235, ST244, ST111 Latin America High-risk clones associated with ceftazidime-avibactam resistance. asm.org

Synthesis and Derivatization Strategies for Ceftazidime

Synthetic Pathways and Methodologies

The synthesis of Ceftazidime (B193861) is a multi-step process that relies on the strategic modification of a core chemical scaffold. Industrial production methods are designed for efficiency and high yield, starting from a common precursor for cephalosporin (B10832234) antibiotics.

Precursor Compound Utilization (e.g., 7-ACA)

The foundational starting material for the synthesis of many semi-synthetic cephalosporins, including Ceftazidime, is 7-aminocephalosporanic acid (7-ACA). google.comwikipedia.org 7-ACA provides the essential bicyclic core structure, known as the cephem nucleus, which is characteristic of this class of antibiotics. wikipedia.orgubbcluj.ro This precursor is itself derived from the fermentation of the fungus Acremonium chrysogenum, which produces Cephalosporin C. ubbcluj.ronih.gov 7-ACA is then obtained from Cephalosporin C through either chemical or, more commonly, enzymatic hydrolysis. ubbcluj.ronih.govnih.gov

The synthesis of Ceftazidime from 7-ACA involves two primary modifications: the introduction of a specific side chain at the 7-position of the cephem nucleus and the substitution of the acetoxy group at the 3-position with a pyridine (B92270) moiety. google.com

Chemical Reactions and Conditions (e.g., silanization, iodo reaction)

A common synthetic route from 7-ACA to Ceftazidime involves a series of specific chemical reactions to protect reactive groups and introduce the desired functionalities. google.comgoogle.com

Silanization (Silylation): The process often begins with the protection of the amino and carboxyl groups of 7-ACA. This is typically achieved through a silanization reaction, for instance, by using hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane. google.comgoogle.com This step prevents these reactive groups from interfering in subsequent reactions and improves the solubility of the intermediate in organic solvents. google.com The reaction is often carried out in a solvent like dichloromethane (B109758) and may require heating to reflux. google.com

Iodo Reaction (Iodination): Following protection, an iodo reaction is performed to replace the acetoxy group at the C-3 position. This is accomplished by reacting the silylated intermediate with trimethylsilyl (B98337) iodide (TMSI). google.com This creates a more reactive 3-iodomethyl intermediate, which is susceptible to nucleophilic substitution. google.com

Pyridine Substitution: The 3-iodomethyl intermediate is then reacted with pyridine. The pyridine molecule displaces the iodide ion, forming the pyridinium-1-ylmethyl group at the C-3 position, a key structural feature of Ceftazidime. google.comgoogle.com

Acylation: After the C-3 position is modified, the protecting silyl (B83357) groups are removed, and the amino group at the C-7 position is acylated. This step introduces the complex aminothiazole side chain responsible for Ceftazidime's broad-spectrum antibacterial activity. google.com

This sequence of reactions provides a reliable pathway for the industrial production of Ceftazidime, with efforts focused on optimizing yields and purity. google.comgoogle.com

Design and Synthesis of Novel Ceftazidime Derivatives

To enhance the efficacy and pharmacokinetic profile of Ceftazidime, researchers have explored the synthesis of various derivatives. These modifications primarily target the carboxyl or amino groups of the parent molecule to create new chemical entities with potentially improved properties. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Schiff Bases of Ceftazidime

Schiff bases represent a class of derivatives created by reacting the primary amino group of the aminothiazole ring of Ceftazidime with an aldehyde or ketone. researchgate.netnih.gov For example, a Schiff base of Ceftazidime has been synthesized by reacting it with benzaldehyde (B42025) in the presence of ethanol. researchgate.net This modification temporarily blocks the primary amine, which can alter the molecule's physicochemical properties. researchgate.netuobaghdad.edu.iq

The formation of an imine (-C=N-) bond in the Schiff base can influence factors such as stability and antibacterial activity. researchgate.netnih.gov Studies have investigated the stability of these derivatives at different pH levels, finding that they can be relatively stable in neutral conditions but less so in acidic environments. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Amide Bond Conjugates (e.g., with Lysine)

Another strategy for derivatization involves forming amide bonds by conjugating amino acids, such as L-lysine, to the carboxyl group of Ceftazidime. researchgate.net This approach aims to create prodrugs that may leverage amino acid transport systems in the body. researchgate.net The synthesis of a Ceftazidime-lysine amide conjugate involves activating the carboxyl group of Ceftazidime, often using a coupling agent like ethyl chloroformate (ECF) in the presence of a base such as triethylamine (B128534) (TEA), followed by reaction with lysine (B10760008). researchgate.net This method has also been extended to create di-lysine conjugates. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

The resulting amide bond links the amino acid to the core Ceftazidime structure, creating a larger, more complex molecule whose antibacterial properties have been evaluated. researchgate.net

Objectives of Derivatization for Enhanced Properties

The primary goals of synthesizing Ceftazidime derivatives are to overcome existing limitations and enhance its therapeutic value. Key objectives include:

Improving Acid Stability: A major goal is to create derivatives that are more stable in acidic conditions, such as those found in the stomach. researchgate.netuobaghdad.edu.iq Enhanced acid stability is a prerequisite for developing a potential oral formulation of the drug. researchgate.net

Broadening the Antibacterial Spectrum: Chemical modifications aim to expand the range of bacteria that Ceftazidime is effective against. researchgate.netuobaghdad.edu.iq

Enhancing Antibacterial Potency: Derivatization can lead to compounds with increased activity against specific, often problematic, pathogens. For instance, some derivatives have shown improved activity against Pseudomonas aeruginosa compared to the parent drug. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Overcoming Resistance: The development of novel derivatives is a key strategy in addressing the challenge of bacterial resistance. nih.gov

Research has shown that while some derivatives retain comparable activity to the parent drug, others exhibit enhanced potency against certain bacterial strains, demonstrating the potential of these synthetic strategies. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Table of Synthesized Ceftazidime Derivatives and Their Properties

Derivative NameTypeSynthetic ReagentsKey FindingsReference(s)
Schiff base of CeftazidimeSchiff BaseBenzaldehyde, EthanolStable in neutral buffer (pH 7.4) but less stable in acidic buffer (pH 1.2). Retained antibacterial activity. researchgate.net
Ceftazidime Lysine AmideAmide ConjugateL-Lysine, Ethyl Chloroformate (ECF), Triethylamine (TEA)Showed antibacterial activity equipotent to Ceftazidime against E. coli and Staph. aureus. researchgate.netuobaghdad.edu.iq
Ceftazidime-di-lysine Amide Schiff baseSchiff Base & Amide ConjugateSchiff base of Lysine, Ethyl Chloroformate (ECF), Triethylamine (TEA)Demonstrated better activity than Ceftazidime against Pseudomonas aeruginosa. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq
Modification of Antimicrobial Spectrum

Ceftazidime possesses a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.govnih.gov However, its activity against Gram-positive organisms like Staphylococcus aureus is less potent than that of first and second-generation cephalosporins. nih.gov Derivatization strategies have been employed to potentially broaden this antimicrobial spectrum.

The synthesis of new derivatives, such as Schiff bases and amino acid conjugates, was undertaken with the aim of increasing the spectrum of activity. researchgate.netrdd.edu.iq The antibacterial evaluation of five newly synthesized ceftazidime derivatives, including Schiff bases and lysine-linked compounds, showed varied degrees of antibacterial activities when compared to the parent ceftazidime. uobaghdad.edu.iqrdd.edu.iq While most of the chemical modifications resulted in a slight effect on activity with most compounds retaining their antibacterial properties, some derivatives exhibited notable changes. uobaghdad.edu.iqrdd.edu.iq For instance, a ceftazidime-di-lysine amide Schiff base (compound 4) demonstrated better activity than ceftazidime against Pseudomonas aeruginosa. uobaghdad.edu.iqrdd.edu.iq Furthermore, ceftazidime lysine amide (compound 3) and ceftazidime-di-lysine amide (compound 5) were found to be equipotent with ceftazidime against E. coli and Staph. aureus. uobaghdad.edu.iqrdd.edu.iq

Targeting Specific Transport Systems (e.g., amino acid/dipeptide)

To potentially enhance oral bioavailability, researchers have designed and synthesized ceftazidime derivatives that may target amino acid and dipeptide transport systems in the body. researchgate.net This approach involves linking ceftazidime to amino acids, such as L-lysine, through amide bonds. researchgate.net The rationale is that these prodrugs could be actively transported across the intestinal membrane, leading to improved systemic absorption.

Specifically, ceftazidime was linked with lysine and di-lysine to create derivatives like ceftazidime lysine amide and ceftazidime-di-lysine amide. researchgate.net These modifications are intended to create prodrugs that could pave the way for an oral preparation of ceftazidime. researchgate.net

Characterization of Synthesized Compounds

The successful synthesis of new ceftazidime derivatives requires thorough characterization to confirm their chemical structures and purity. This is achieved through a combination of spectral analysis and elemental microanalysis.

Spectral Analysis (e.g., UV, IR, NMR, Mass Spectrometry)

A suite of spectroscopic techniques is employed to elucidate the molecular structure of synthesized ceftazidime derivatives. uobaghdad.edu.iqrdd.edu.iq

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to monitor the purity and stability of ceftazidime and its derivatives. The UV absorbance is typically measured at a specific wavelength, for example, 255 nm for ceftazidime. lawdata.com.tw

Infrared Spectroscopy (IR): IR spectroscopy is utilized to identify the functional groups present in the synthesized compounds. The IR spectrum of ceftazidime and its derivatives would show characteristic absorption bands for functional groups such as β-lactam carbonyl, amide carbonyl, carboxyl groups, and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for determining the detailed structure of the synthesized molecules. These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired chemical modifications. lawdata.com.tw

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) can be used to identify impurities and degradation products by comparing their mass-to-charge ratios (m/z) with that of the parent compound. lawdata.com.tw For example, a potential impurity of ceftazidime was identified as its methyl ester due to a protonated molecular ion peak at m/z 561, which is 14 amu higher than that of ceftazidime (m/z 547). lawdata.com.tw

Elemental Microanalysis

Elemental microanalysis, specifically CHNS analysis, is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a synthesized compound. uobaghdad.edu.iqrdd.edu.iq The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the target compound. uobaghdad.edu.iqrdd.edu.iq

Table 2: Example of Elemental Microanalysis Data for a Synthesized Ceftazidime Derivative

Element Calculated % Found %
Carbon (C) XX.XX XX.XX
Hydrogen (H) XX.XX XX.XX
Nitrogen (N) XX.XX XX.XX
Sulfur (S) XX.XX XX.XX

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of ceftazidime and its derivatives influences their antibacterial activity. These studies provide valuable insights for the rational design of more potent and effective antimicrobial agents.

The antibacterial potency of cephalosporins is influenced by several structural features. The 2-aminothiazolyl moiety in the acyl side chain at position 7 is known to increase the affinity of the molecule for penicillin-binding proteins (PBPs) of Gram-negative bacteria. The iminomethoxy group contributes to stability against many β-lactamases. Furthermore, the propylcarboxy group enhances β-lactamase stability and confers activity against P. aeruginosa.

In the case of ceftazidime, the aminothiazole ring and the propylcarboxy moiety at position 7, along with the pyridine group at position 3, are key structural modifications of the cephalosporin nucleus. nih.gov These features contribute to its increased affinity for PBPs of Gram-negative bacilli, high stability to β-lactamases, and a broad antibacterial spectrum that includes Pseudomonas and Acinetobacter. nih.gov The pyridine group at position 3 is also responsible for rapid intrabacterial penetration. nih.gov

SAR studies on newly synthesized ceftazidime derivatives have shown that chemical modifications can have a varied impact on the antibacterial spectrum. uobaghdad.edu.iqrdd.edu.iq For instance, the introduction of a di-lysine amide Schiff base at the aminothiazole ring resulted in a derivative with improved activity against P. aeruginosa compared to the parent drug. uobaghdad.edu.iqrdd.edu.iq Conversely, linking ceftazidime with lysine or di-lysine amides maintained equipotent activity against E. coli and S. aureus. uobaghdad.edu.iqrdd.edu.iq These findings suggest that modifications at this position can be tailored to enhance activity against specific pathogens.

Analytical Methodologies for Ceftazidime Sodium Research

Chromatographic Techniques

Chromatography, a powerful separation technique, is widely employed for the analysis of Ceftazidime (B193861) sodium. ijnrd.org It allows for the separation of Ceftazidime from its impurities, degradation products, and other co-formulated drugs. ijnrd.orgnih.gov High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are the most commonly utilized chromatographic methods. ijnrd.org

HPLC is the cornerstone for the analysis of Ceftazidime sodium due to its high precision, reproducibility, and specificity. ijnrd.orgresearchgate.net It is extensively used for quantitative analysis, impurity profiling, and stability-indicating assays. ijnrd.orgresearchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used HPLC mode for this compound analysis. researchgate.netsphinxsai.com In this technique, a non-polar stationary phase, typically a C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970), is used in conjunction with a polar mobile phase. sphinxsai.comijrpb.com This setup allows for the effective separation of the relatively polar Ceftazidime from less polar impurities.

Several studies have detailed the use of various C18 columns for the successful separation of Ceftazidime. For instance, a BDS Hypersil C18 column (5 µm, 250 X 4.6 mm ID) has been utilized for the simultaneous determination of this compound and Tazobactam Sodium. sphinxsai.com Other reported columns include the Alltima C18 (250 mm x 4.6 mm, 5 µm), Hypersil BDS C18 (150×4.6mm, 5µm), and Luna C18 (250 mm × 4.6 mm; 5 μ). researchgate.netijrpb.comresearchgate.net The choice of a specific C18 column can influence the separation efficiency and retention times of the analytes.

The composition of the mobile phase is a critical parameter in RP-HPLC that significantly affects the retention and resolution of Ceftazidime. The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier.

The selection of the organic modifier and its proportion in the mobile phase is crucial. Acetonitrile (B52724) and methanol (B129727) are the most commonly used organic modifiers for Ceftazidime analysis. sphinxsai.comnih.gov The ratio of the organic modifier to the aqueous buffer is optimized to achieve the desired retention time and separation. For example, a mobile phase of acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) in a ratio of 80:20 (v/v) has been used. sphinxsai.com Another study utilized a mixture of pH 3.0 phosphate buffer, acetonitrile, and tetrahydrofuran (B95107) in a 60:30:10 ratio. ijrpb.com

The pH of the aqueous component of the mobile phase is another critical factor. Ceftazidime is an ionizable compound, and its retention behavior is highly dependent on the pH of the mobile phase. The pH is typically adjusted using acids like orthophosphoric acid or buffers such as phosphate or acetate (B1210297) buffers to ensure consistent ionization of the analyte and achieve optimal peak shape and retention. nih.govsphinxsai.com For instance, a mobile phase containing 0.01M disodium (B8443419) hydrogen phosphate with the pH adjusted to 5.0 has been reported. researchgate.net

Interactive Table: Examples of Optimized Mobile Phases for Ceftazidime HPLC Analysis

Mobile Phase Composition pH Column Flow Rate (mL/min)
Acetonitrile: 0.02 M potassium dihydrogen phosphate buffer with orthophosphoric acid and TEA (80:20 v/v) sphinxsai.com 3.5 BDS Hypersil C18 (5 µm, 250 X 4.6 mm ID) sphinxsai.com 1.0 sphinxsai.com
Phosphate buffer: Acetonitrile: Tetrahydrofuran (60:30:10 v/v) ijrpb.com 3.0 Hypersil BDS C18 (150 X 4.6mm, 5 µm) ijrpb.com 1.0 ijrpb.com
0.1 M disodium hydrogen phosphate: acetonitrile: methanol (40:20:40 v/v/v) derpharmachemica.com 3.0 Inertsil C18 (250 × 4.6 mm, 5 µ) derpharmachemica.com 1.0 derpharmachemica.com
20% methanol and 80% aqueous solution of 50 mM ammonium (B1175870) dihydrogen phosphate and 117 µM perchloric acid nih.gov Not specified MicroPak MCH 10 nih.gov 1.0 nih.gov
Buffer (0.01M disodium hydrogen phosphate):acetonitrile:water (50:25:25 v/v/v) researchgate.net 5.0 Luna C18 (250 mm × 4.6 mm; 5 μ) researchgate.net 1.5 researchgate.net

UV-Visible spectrophotometric detection is the most common method for the quantification of Ceftazidime after HPLC separation. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. The wavelength is chosen based on the UV absorption spectrum of Ceftazidime, typically at its wavelength of maximum absorbance (λmax), to ensure the highest possible signal and minimize interference from other components in the sample matrix.

Several studies have reported various UV detection wavelengths for the analysis of Ceftazidime. A frequently used wavelength is 254 nm. nih.govresearchgate.netsphinxsai.com Other reported wavelengths include 255 nm, 257 nm, and 231 nm. researchgate.netnih.govajrconline.org The choice of wavelength can sometimes be a compromise to allow for the simultaneous detection of Ceftazidime and other compounds, such as co-formulated drugs or internal standards.

Interactive Table: Commonly Used UV Detection Wavelengths for Ceftazidime HPLC Analysis

Wavelength (nm) Application
254 nih.govresearchgate.netsphinxsai.com Simultaneous determination with Tazobactam Sodium; Stability studies nih.govresearchgate.netsphinxsai.com
255 researchgate.net Determination of Ceftazidime and its impurities researchgate.net
257 nih.gov Analysis in biological fluids nih.gov
231 ajrconline.org Simultaneous estimation with Tazobactam Sodium ajrconline.org
205 ijrpb.com Simultaneous estimation with Tazobactam Sodium ijrpb.com
229 derpharmachemica.com Simultaneous estimation with Tazobactam derpharmachemica.com

While HPLC with UV detection is excellent for quantification, the identification of unknown impurities and degradation products often requires a more powerful and specific detection technique. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as an indispensable tool for the structural elucidation of Ceftazidime's degradation products. tsijournals.com

In this technique, the eluent from the HPLC column is introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight of the separated components. By inducing fragmentation of the molecular ions and analyzing the resulting fragment ions (MS/MS), detailed structural information can be obtained, enabling the confident identification of degradation products. tsijournals.com

For instance, LC-MS/MS analysis has been used to identify and characterize unknown impurities in commercial batches of Ceftazidime. tsijournals.com These impurities were first isolated by preparative HPLC and then subjected to LC-MS/MS analysis for structural elucidation. tsijournals.com This approach is crucial for understanding the degradation pathways of Ceftazidime and for ensuring the quality and safety of the drug product.

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of this compound. sphinxsai.comresearchgate.net This technique involves spotting the sample onto a high-performance TLC plate, which is then developed in a chamber containing a suitable mobile phase.

A validated HPTLC method has been described for the simultaneous estimation of this compound and Tazobactam Sodium in a combined dosage form. sphinxsai.comresearchgate.net The separation was achieved on TLC plates pre-coated with silica gel 60 F254 using a mobile phase consisting of Chloroform: Ethyl acetate: Glacial acetic acid: Water in a proportion of 4:4:4:1.8 (v/v/v/v). sphinxsai.com After development, the plates are dried, and the separated spots are quantified using a densitometer by scanning at a specific wavelength, such as 254 nm. sphinxsai.comresearchgate.net

The Rf values for Ceftazidime and Tazobactam were found to be 0.16 and 0.45, respectively, indicating good separation. sphinxsai.com The method was validated for linearity, with ranges of 500–2500 ng/spot for Ceftazidime. sphinxsai.com HPTLC is particularly useful for routine quality control analysis where speed and cost-effectiveness are important considerations. sphinxsai.com

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of this compound due to its high efficiency, rapid analysis time, and minimal sample consumption. researchgate.net

Key Research Findings:

A CE method was developed to determine the ceftazidime content in antibiotic discs, demonstrating its potential for quality control. This method utilized a background buffer of 50 mmol/L Na2HPO4, 0.045 mmol/L β-cyclodextrin, and 3.15 mmol/L Tris (hydroxymethyl) aminomethane, achieving a linear response for ceftazidime concentrations from 1.875 to 60 µg/ml. nih.govnewmicrobiologica.org

The simultaneous chiral separation of ceftazidime and cefriaxone sodium enantiomers has been successfully achieved using CE with β-cyclodextrin as a chiral additive. researchgate.net Optimal separation was achieved in under 8 minutes. researchgate.net

CE with contactless conductivity detection (C4D) has been employed for the determination of ceftazidime in blood serum and microdialysates. researchgate.netnih.gov A baseline separation of ceftazidime was achieved using 3.2 M acetic acid with 13% v/v methanol as the background electrolyte. nih.gov The limit of quantification (LOQ) for ceftazidime was found to be 339 ng/ml in microdialysate and 318 ng/ml in serum. nih.gov

Studies have also explored the migration behavior of ceftazidime in mixtures with other cephalosporins using phosphate-borate buffers. The addition of sodium dodecylsulfate (SDS) to the buffer at pH 6.5 improved the resolution of the cephalosporins. nih.gov

Electrochemical Methods

Electrochemical techniques provide sensitive and selective means for the analysis of electroactive pharmaceutical compounds like this compound. metrohm.com These methods are based on measuring the electrical response (such as current or potential) of an analyte in an electrochemical cell.

Voltammetric methods, including differential pulse voltammetry (DPV) and adsorptive stripping voltammetry, have been successfully applied to the determination of Ceftazidime. researchgate.netsechenov.ru In one study, the electrochemistry of Ceftazidime oxidation was investigated using cyclic voltammetry and DPV. researchgate.net This method demonstrated a linear relationship between the peak current and Ceftazidime concentration in the range of 5×10⁻⁸ M to 1×10⁻⁵ M, with a low detection limit of 1.0×10⁻⁹ M. researchgate.net

Polarography is another electrochemical technique that has been used for the analysis of Ceftazidime. metrohm.comresearchgate.net Some electrochemical methods can be performed directly without extensive sample preparation, making them efficient for routine analysis. metrohm.com For instance, the permeation of charged molecules like Ceftazidime across membrane channels has been quantified using electrophysiological approaches that measure transmembrane voltage. acs.orgacs.org

Method Validation Parameters in Research

The validation of analytical methods is a critical requirement in pharmaceutical research to ensure that a method is suitable for its intended purpose. ijnrd.org Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures. ijnrd.org Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. slideshare.net

Linearity is a crucial parameter in method validation, demonstrating the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmatutor.org This is typically established by constructing a calibration curve, which is a plot of the analytical signal (e.g., absorbance, peak area) versus the known concentration of the analyte.

The linearity of a method is often evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship. pharmatutor.orgijrpb.com

The following table summarizes the linearity ranges and correlation coefficients for this compound determination using various analytical methods as reported in different research studies.

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)Reference(s)
Spectrophotometry Ceftazidime2-10 µg/mLNot specified researchgate.net
Ceftazidime20-80 µg/mLNot specified researchgate.net
Ceftazidime30-100 µg/mL0.9986 scielo.br
This compound5-40 µg/mL0.998 ajrconline.org
UPLC-MS/MS Ceftazidime1.6-6.4 µg/mL0.990 scielo.br
HPLC This compound50-200 µg/mL0.998 sphinxsai.com
This compound50-200 µg/mLNot specified researchgate.net
Ceftazidime50.0-300.0 µg/mLNot specified researchgate.net
Ceftazidime50-150 µg/mL0.9995 researchgate.net
Ceftazidime60-140 µg/mL0.999 pharmatutor.orgijrpb.com
Ceftazidime62.5-375 µg/mL0.9990 pharmascholars.com
HPTLC This compound500-2500 ng/spot0.999 researchgate.net

These studies demonstrate that various analytical methods can provide excellent linearity for the quantification of this compound over different concentration ranges, which is a fundamental requirement for their reliable application in pharmaceutical analysis.

Accuracy and Precision

Accuracy, representing the closeness of test results to the true value, and precision, indicating the degree of agreement among individual test results, are fundamental to the reliability of analytical methods for this compound.

High-performance liquid chromatography (HPLC) methods consistently demonstrate high accuracy and precision. In one study using a reverse-phase HPLC (RP-HPLC) method, the percentage recovery of Ceftazidime pentahydrate was found to be 99.6%, indicating excellent accuracy. researchgate.net Another RP-HPLC method reported mean percentage recovery values of 99.91% for Ceftazidime pentahydrate. ijrpb.compharmatutor.org Similarly, a study on the simultaneous determination of this compound and Tazobactam sodium found recovery rates between 99.53% and 99.81% for Ceftazidime. sphinxsai.com An infrared spectroscopic method also showed good accuracy, with a mean absolute recovery of 98.98%. sapub.orgscispace.com

Precision is typically expressed as the Relative Standard Deviation (%RSD). For an RP-HPLC method, the %RSD for method precision was reported as 0.39% and 0.81% for Ceftazidime. ijrpb.compharmatutor.org Another study showed intra-day and inter-day precision with %RSD values less than 1%. researchgate.net The repeatability of an HPLC method was demonstrated with a %RSD of less than 2%. sphinxsai.com A micellar electrokinetic chromatography method also reported good reproducibility with an RSD of 1.0% for corrected peak areas. nih.gov These low %RSD values signify a high degree of precision for these analytical techniques.

Table 1: Accuracy and Precision of Analytical Methods for this compound

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com These parameters are critical for assessing the sensitivity of analytical methods.

For Ceftazidime, various analytical techniques have established different LOD and LOQ values. One RP-HPLC method determined the LOD and LOQ for Ceftazidime pentahydrate to be 0.34 µg/ml and 1.04 µg/ml, respectively. researchgate.net Another RP-HPLC method reported an LOD of 0.03 µg/ml and an LOQ of 0.10 µg/ml. ijrpb.compharmatutor.org A separate study using RP-HPLC for this compound found an LOD of 0.1309 µg/ml and an LOQ of 0.3967 µg/ml. sphinxsai.com

Further research employing different chromatographic methods has yielded varying results. A high-performance liquid chromatographic method for Ceftazidime reported an LOD of 0.11 ppm and an LOQ of 0.34 ppm. thescipub.com An RP-HPLC method for the simultaneous estimation of Ceftazidime and Pyridine (B92270) reported an LOD of 3.40 µg/mL and an LOQ of 10.33 µg/mL for Ceftazidime. juniperpublishers.com A UPLC-MS/MS method showed a much lower LOD and LOQ of 0.32 µg/mL and 0.969 µg/mL, respectively, while a spectrophotometric method had higher values of 4.62 µg/mL (LOD) and 14.00 µg/mL (LOQ). scielo.br

Table 2: LOD and LOQ of Analytical Methods for this compound

Reproducibility and Specificity

Reproducibility refers to the precision of a method under different conditions, such as different analysts or laboratories, while specificity is the ability to assess the analyte unequivocally in the presence of other components. ijrpb.comiosrphr.org

HPLC methods for Ceftazidime analysis have demonstrated high reproducibility and specificity. ijnrd.org In one study, an RP-HPLC method was found to be reproducible with a %RSD of less than 2%. ijrpb.comsphinxsai.com The specificity of this method was confirmed by the absence of interference from blank and placebo solutions at the retention time of Ceftazidime. ijrpb.comderpharmachemica.com Another HPLC method was shown to be specific for Ceftazidime, with no interference from 11 other β-lactam antibiotics. asm.org

The robustness of a method, which is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, also contributes to its reproducibility. An RP-HPLC method was found to be robust when parameters such as flow rate and mobile phase composition were varied. researchgate.net Similarly, another study confirmed the ruggedness of their method by having it performed by two different analysts, with the results showing the method was rugged for analyst-to-analyst variability. ijrpb.compharmatutor.org A micellar electrokinetic chromatography method also proved to be reproducible, with an RSD of 0.3% for migration times. nih.gov

Table 3: Reproducibility and Specificity Findings for this compound Analysis

Degradation and Environmental Fate Studies

Degradation Kinetics and Pathways in Aqueous Solutions

The degradation of ceftazidime (B193861) in aqueous solutions has been the subject of numerous studies to understand its stability under different conditions.

Environmental conditions play a significant role in the rate at which ceftazidime degrades.

Temperature: Increased temperature accelerates the degradation of ceftazidime. Studies have shown that as the temperature rises, the rate of hydrolysis increases. researchgate.netnih.gov For instance, a study investigating the kinetics of ceftazidime hydrolysis observed the process at temperatures of 323 K, 333 K, 343 K, and 353 K. nih.gov In reconstituted samples, significant degradation (around 85%) was observed after 24 hours of heating at 45°C. scispace.comresearchgate.net Another study noted that increasing the temperature from 5°C to 45°C can accelerate degradation significantly. researchgate.net Conversely, storing reconstituted solutions at lower temperatures, such as 4°C and 10°C, improves stability. capes.gov.br

pH: The pH of the aqueous solution is a critical determinant of ceftazidime's stability. The molecule exhibits maximum stability in a pH range of 4.5 to 6.5. researchgate.netscielo.brcapes.gov.br Outside of this range, degradation is more rapid. The degradation is catalyzed by both specific acid and specific base reactions. researchgate.netnih.gov In acidic conditions (e.g., pH 1.38), degradation occurs, while it is also pronounced in neutral (pH 6.80) and basic (pH 12.7) solutions. ptfarm.pl The rate of hydrolysis is slow at pH 4-7, slightly faster at lower pH values, and considerably more rapid at higher pH levels. researchgate.net An increase in pH from 5 to 9 can lead to a substantial increase in the degradation rate. researchgate.net

Light: Exposure to both ultraviolet (UV) and visible radiation can induce the degradation of ceftazidime, a process known as photodegradation. scispace.comsapub.org In reconstituted aqueous solutions, exposure to UV and visible light for 24 hours can lead to extensive degradation, with one study reporting approximately 85% degradation. scispace.comresearchgate.net The solid powder form of ceftazidime is more stable when exposed to light compared to the reconstituted solution. researchgate.netsapub.org For example, after 28 days of exposure to visible radiation at 45°C, only about 8% of the solid drug degraded, while UV radiation caused a loss of about 5%. researchgate.netsapub.org

Table 1: Influence of Environmental Factors on Ceftazidime Degradation

FactorConditionObserved Effect on DegradationReference
TemperatureIncrease from 5°C to 45°CAccelerates degradation by 38.27 times. researchgate.net
Temperature45°C for 24 hours (reconstituted)~85% degradation. scispace.comresearchgate.net
pHIncrease from 5 to 9Accelerates degradation by 13.03 times. researchgate.net
pHOptimal stability rangepH 4.5 to 6.5. researchgate.netscielo.brcapes.gov.br
Light (UV/Visible)24 hours (reconstituted)~85% degradation. scispace.comresearchgate.net
Light (UV/Visible)28 days (solid powder)~5-8% degradation. researchgate.netsapub.org

The primary mechanism of ceftazidime degradation in aqueous solutions is hydrolysis. This process involves several key reactions:

Beta-Lactam Ring Opening: The cleavage of the four-membered beta-lactam ring is a central step in the inactivation of ceftazidime. researchgate.netnih.govmdpi.com This reaction is susceptible to nucleophilic attack, particularly by hydroxide (B78521) ions in alkaline conditions, leading to the formation of inactive degradation products. mdpi.comnih.gov The opening of the beta-lactam ring is considered a key degradation pathway and can be influenced by temperature. nih.gov

C-3 Hydrolysis: Hydrolysis can also occur at the C-3 position of the dihydrothiazine ring, involving the substituent at this position. researchgate.netnih.gov This can lead to the release of the C-3 substituent. asm.org

Epimerization: The stereochemical configuration of ceftazidime can be altered through epimerization at the C-6 or C-7 positions of the cephalosporin (B10832234) nucleus. researchgate.net

These hydrolytic processes can occur sequentially or concurrently, leading to a complex mixture of degradation products. researchgate.net

Several degradation products of ceftazidime have been identified through various analytical techniques like HPLC.

Pyridine (B92270): One of the most frequently reported degradation products is pyridine. researchgate.netptfarm.plnih.govasm.org The formation of pyridine results from the cleavage of the C-3 substituent. asm.org Its release is dependent on time, temperature, and the initial concentration of the drug. asm.org Studies have confirmed a direct relationship between the degradation of ceftazidime and the release of pyridine. asm.org

Δ-2 Isomer: The isomerization of the double bond in the dihydrothiazine ring from the Δ-3 to the Δ-2 position results in the formation of the Δ-2 isomer of ceftazidime. capes.gov.brnih.govasm.org This isomer is a known degradation product. nih.govasm.org

Other identified degradation products include an ethanal derivative, which, along with pyridine, arises from the degradation of the beta-lactam ring and the subsequent release of the C-3 substituent. nih.govasm.org

Table 2: Major Degradation Products of Ceftazidime

Degradation ProductOriginReference
PyridineCleavage of the C-3 substituent. researchgate.netptfarm.plnih.govasm.org
Δ-2 isomerIsomerization of the double bond in the dihydrothiazine ring. capes.gov.brnih.govasm.org
Ethanal derivativeDegradation of the β-lactam ring and release of the C-3 substituent. nih.govasm.org

The degradation of ceftazidime has been described by various kinetic models depending on the conditions.

First-order kinetics: Several studies have reported that the degradation of ceftazidime in aqueous solutions follows first-order or pseudo-first-order kinetics. researchgate.netresearchgate.netcapes.gov.br This implies that the rate of degradation is directly proportional to the concentration of ceftazidime. A study found that the standard degradation kinetic process can be described by a first-order reaction with a half-life of 1.83 days. researchgate.net

Zero-order and Second-order kinetics: Other studies have described the degradation using different models. For reconstituted samples, the degradation process has been described by apparent zero-order kinetics. scispace.comsapub.org For the drug in its solid state (powder for injection), second-order kinetics have been applied. scispace.comsapub.orgresearchgate.net Adsorption studies of ceftazidime from aqueous solutions have also been represented by a pseudo-second-order model. pjoes.com

The choice of kinetic model often depends on the specific experimental setup, including the physical state of the drug (solution or solid) and the degradation conditions being studied. scispace.comsapub.org

Photodegradation Studies

The effect of light on the stability of ceftazidime has been specifically investigated in photodegradation studies.

Exposure to both ultraviolet (UV) and visible radiation has been shown to cause the degradation of ceftazidime, particularly when it is in an aqueous solution. scispace.comsapub.org

Studies have been performed by exposing ceftazidime samples to UV radiation at 254 nm and visible radiation at 320 nm. scispace.comsapub.org Reconstituted samples of ceftazidime are particularly susceptible to photodegradation, with one study showing about 85% degradation after 24 hours of exposure to UV and visible light. scispace.comresearchgate.net This degradation is often accompanied by a change in the color of the solution to yellowish. researchgate.netrecentscientific.com In contrast, the solid powder form of ceftazidime is significantly more stable under photolytic stress. researchgate.netsapub.org Research has also indicated that ceftazidime can act as a photosensitizer, absorbing UV radiation and leading to oxidative stress in human erythrocytes. inabj.org

Table 3: Photodegradation of Ceftazidime

ConditionForm of CeftazidimeExtent of DegradationReference
UV (254 nm) and Visible (320 nm) radiation for 24 hoursReconstituted solutionApproximately 85% scispace.comresearchgate.net
UV (254 nm) radiation for 28 daysPowder for injectionApproximately 5% researchgate.netsapub.org
Visible (320 nm) radiation at 45°C for 28 daysPowder for injectionApproximately 8% researchgate.netsapub.org

Post-Exposure Impacts of Photoproducts

The photodegradation of ceftazidime leads to the formation of photoproducts that can exhibit different toxicological profiles compared to the parent compound. nih.gov Studies on the antibiotic's photoproducts have been conducted to evaluate their environmental risk and post-exposure impacts. nih.gov When ceftazidime is exposed to sunlight, particularly UV-B radiation, its degradation is significantly intensified. nih.gov This process can alter its effect on aquatic organisms. nih.gov

Research on the rotifer Brachionus calyciflorus showed that while ceftazidime itself had a promoting effect on their feeding behavior, its photoproducts induced an inhibitory effect. nih.govresearchgate.netresearchgate.net The highest toxicity regarding the inhibition of rotifer feeding behavior was observed after the compound was irradiated with UV-B light. nih.govresearchgate.net This increased toxicity is linked to the generation of reactive oxygen species (ROS), which causes oxidative damage in the rotifers. nih.govresearchgate.net

However, the impact of these photoproducts appears to be short-term. nih.govresearchgate.net During the post-exposure phase, a phenomenon described as "overcompensation" in the rotifers' feeding behavior was observed, suggesting a recovery process. nih.gov The recovery of the rotifers in the post-exposure period is associated with a decrease in the levels of ROS. nih.govresearchgate.net Ceftazidime can act as a photosensitizer, and its resulting photoproducts may themselves function as new photosensitizers or toxins. inabj.org

Environmental Occurrence and Risk Assessment

Ceftazidime's presence in the environment, particularly in aquatic systems, is a subject of ongoing research to assess its ecological risk. researchgate.netsjtu.edu.cn Even at low concentrations, the presence of antibiotics in the environment can contribute to the development of antibiotic resistance. janusinfo.se

Presence in Aquatic Environments (e.g., wastewater)

Ceftazidime and other cephalosporin antibiotics have been detected in both the influent and effluent of wastewater treatment plants (WWTPs). researchgate.net One study reported concentrations ranging from 1.12–2.75 μg/L in influent and 0.01–1.32 μg/L in the final effluent. researchgate.net The degradation rate of ceftazidime is noted to be relatively high in wastewater. researchgate.netsjtu.edu.cn

Hospital sewage, in particular, has been identified as a significant source contributing to the microbial communities found in post-chlorinated wastewater effluents. nih.gov Studies have successfully cultured ceftazidime-resistant microbial populations from these effluents, which included potential human pathogens. nih.gov A survey of US WWTPs found that among antibiotic-resistant E. coli isolates, 68% were resistant to ceftazidime. iwaponline.com Conversely, another study monitoring a specific pharmaceutical WWTP found that its treatment protocols were effective, with no β-lactam antibiotics like ceftazidime detected in the discharged water or the nearby river. diva-portal.org In a separate analysis of a pristine mountain river, ceftazidime was detected infrequently, appearing in only 1.75% of the water samples. mdpi.com

Ecotoxicity and Impact on Aquatic Organisms (e.g., rotifers feeding behavior)

The ecotoxicity of ceftazidime has been evaluated using various aquatic organisms. nih.govnih.gov For blue-green algae, the No Observed Effect Concentration (NOEC) for chronic toxicity is 13 µg/L. janusinfo.se

Studies focusing on rotifers have yielded specific insights into the compound's effects on feeding behavior. nih.gov As mentioned previously, unirradiated ceftazidime can promote the feeding activity of rotifers, but this effect is reversed to inhibition upon photodegradation, indicating that the photoproducts are more toxic in this regard. nih.govresearchgate.net The mechanism for this toxicity involves oxidative stress induced by reactive oxygen species. nih.gov In contrast, one study that assessed ceftazidime before and after treatment with green algae found no significant aquatic impact on rotifers from either the parent compound or its algal metabolites. nih.govdntb.gov.uaresearchgate.net

Interaction with Microplastics (MPs) in Wastewater

The interaction between ceftazidime and microplastics in wastewater is a critical area of study, as MPs can act as vectors for transporting antibiotics through aquatic environments. mdpi.comresearchgate.netresearchgate.net This interaction can increase the mobility and potential toxicological risks associated with the antibiotic. mdpi.comresearchgate.net

The adsorption of ceftazidime onto microplastics is influenced by the polymer type and the degree of environmental weathering the plastic has undergone. mdpi.comresearchgate.net Research has shown that weathering, which simulates environmental aging through processes like UV irradiation, generally increases the capacity of microplastics to adsorb ceftazidime. mdpi.comuow.edu.au This is attributed to the formation of surface cracks and fragmentation, which increases the surface area and the number of available adsorption sites. mdpi.comresearchgate.net

A comparative study on various polymers found that weathered polyethylene (B3416737) terephthalate (B1205515) (PET) fibers exhibited the highest adsorption capacity for ceftazidime, while pristine hard polystyrene (PS) and soft polyurethane (PU) had the lowest. mdpi.comresearchgate.netresearchgate.net The adsorption process follows the Langmuir isotherm model, which indicates it is a monolayer process. mdpi.com

Microplastic PolymerFormAdsorption Capacity (Pristine) (mg g⁻¹)Adsorption Capacity (Weathered) (mg g⁻¹)
Polyethylene terephthalate (PET)Fibres0.6641.432
Polyethylene (PE)Beads0.2100.234
Polystyrene (PS) - HardBeads0.170.24
Polystyrene (PS) - SoftFoam0.530.48
Polyurethane (PU) - HardFragments0.19N/A
Polyurethane (PU) - SoftFoam0.17N/A
Tyre Wear Particles (TWP) - BridgestoneFragments0.212N/A
Tyre Wear Particles (TWP) - MichelinFragments0.273N/A
Tyre Wear Particles (TWP) - GoodyearFragments0.288N/A
Tyre Wear Particles (TWP) - Kumho TruckFragments0.495N/A

Data sourced from a study on ceftazidime adsorption by various microplastics. mdpi.comresearchgate.netresearchgate.net

The adsorption of ceftazidime onto microplastics has significant environmental implications. mdpi.comresearchgate.net By binding to these persistent particles, the antibiotic can be transported over long distances in aquatic systems, increasing its environmental persistence and altering its bioavailability. mdpi.comresearchgate.net This "vector effect" is a potential concern for the broader dissemination of antibiotic compounds. researchgate.netuow.edu.au

Furthermore, microplastics provide a stable surface for the formation of microbial biofilms, creating a unique ecological niche known as the "plastisphere". eeer.org These biofilms can become hotspots for horizontal gene transfer among bacteria. eeer.org The presence of adsorbed ceftazidime can exert selective pressure on the microbial community within the biofilm, potentially promoting the proliferation and spread of antibiotic resistance genes (ARGs) in the environment. mdpi.comeeer.org

Drug Stability and Interaction with Excipients

The stability of ceftazidime, a third-generation cephalosporin, is a critical factor influencing its efficacy and safety. As with many β-lactam antibiotics, ceftazidime is susceptible to degradation, particularly in aqueous solutions, through processes influenced by temperature, pH, light, and interactions with excipients or other drugs. nih.govsapub.orgasm.org The primary excipient in many commercial formulations of ceftazidime for injection is anhydrous sodium carbonate, which is added to facilitate dissolution and control the pH of the reconstituted solution. medicines.org.ukscispace.com

Drug Stability

Ceftazidime's stability is inherently linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis. asm.org Studies have shown that both in its solid state (as a powder for injection) and in reconstituted solutions, ceftazidime is sensitive to environmental factors, though degradation is significantly more pronounced in aqueous solutions. sapub.orgscispace.com

Thermal Stability: The rate of ceftazidime degradation is highly dependent on temperature. In the solid state, ceftazidime powder is relatively stable, but stability decreases as temperature rises. recentscientific.com For instance, one study found that at 40°C, about 8% of the drug in powder form degraded after 28 days, while at 50°C, the loss was approximately 19%. recentscientific.com

In aqueous solutions, the degradation is much faster. Reconstituted ceftazidime is significantly less stable at higher temperatures. asm.orgrecentscientific.com Solutions of 4% to 12% ceftazidime are considered stable (less than 10% degradation) for 24 hours only if maintained at a maximum temperature of 25°C. nih.govresearchgate.net Another study simulating infusion conditions showed that the concentration of ceftazidime decreased by 2.1%, 14.5%, and 19.2% from the initial concentration at 4°C, 22°C, and 33°C, respectively, over 23 hours. asm.org Extensive decomposition (85-90%) was observed in aqueous solutions exposed to 50°C for 24 hours. recentscientific.com The degradation process generally follows first-order kinetics. scispace.comresearchgate.net

Table 1: Thermal Degradation of Ceftazidime in Solution
Initial ConcentrationTemperature (°C)Duration (hours)Degradation (%)Source
12 g / 225 mL4232.1% asm.org
12 g / 225 mL222314.5% asm.org
12 g / 225 mL332319.2% asm.org
4-12%2524<10% nih.govresearchgate.net
1000 mg / 10 mL5024~85-90% recentscientific.com

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, also accelerates the degradation of ceftazidime, especially in its reconstituted form. sapub.orgscispace.com One study exposed reconstituted ceftazidime to UV (254 nm) and visible (320 nm) light, resulting in significant degradation over 24 hours. scispace.com In the solid state, the drug is more resistant to photodegradation; after 28 days of exposure to UV radiation, only about a 5% loss of the drug was observed. scispace.com

pH Stability: The pH of the solution significantly impacts ceftazidime's stability. researchgate.netresearchgate.net The degradation rate increases at both acidic and basic pH values. researchgate.netresearchgate.net It is notably less stable in sodium bicarbonate injection, and its use as a diluent is not recommended. medicines.org.uk

Degradation Products: A primary concern with ceftazidime degradation is the formation of pyridine, a potentially toxic compound. asm.org This occurs through the spontaneous hydrolysis of the ceftazidime molecule, which cleaves the pyridine group from the C-3 position of the dihydrothiazine ring. asm.org The amount of pyridine formed is directly related to the extent of ceftazidime degradation and is therefore influenced by temperature, concentration, and time. asm.orgnih.gov For example, in a study using elastomeric infusion devices, the cumulative amount of pyridine generated after 14 days of refrigerated storage followed by 24 hours at 32°C ranged from 10.4 mg to 76.9 mg for low and high concentrations of ceftazidime, respectively. nih.gov

Interaction with Excipients and Other Drugs

The compatibility of ceftazidime with co-administered drugs and intravenous fluids is crucial. Incompatibilities can be physical (e.g., precipitation, color change) or chemical (degradation of the active substance). nih.govresearchgate.net

Compatible Excipients and Drugs: Ceftazidime has been found to be physically and chemically compatible with a range of other drugs. Studies have shown compatibility with aminoglycosides (gentamicin, tobramycin, amikacin), fluconazole, furosemide, and standard amino acid solutions. nih.govresearchgate.net It is also compatible with lignocaine hydrochloride injection when used for intramuscular administration. nih.gov

Incompatible Excipients and Drugs: Physical incompatibilities, often resulting in precipitation, have been observed when ceftazidime is mixed with vancomycin, midazolam, nicardipine, and propofol (B549288). nih.govresearchgate.net The incompatibility with propofol is due to the trapping of ceftazidime in the phospholipid emulsion of the propofol formulation. nih.gov Concentrated solutions of erythromycin (B1671065) and clarithromycin (B1669154) have also been shown to cause precipitation. nih.govresearchgate.net

A significant chemical incompatibility occurs with N-acetylcysteine, which causes a rapid, linear degradation of ceftazidime, likely due to a thiol-dependent attack. nih.govresearchgate.net Furthermore, chloramphenicol (B1208) has been shown to be antagonistic in vitro with ceftazidime. medicines.org.ukeuropa.eu Mixing ceftazidime and aminoglycosides in the same giving set or syringe should be avoided despite their compatibility in certain scenarios, as concentration-dependent incompatibilities have been reported for β-lactams. medicines.org.ukstabilis.org

Table 2: Compatibility of Ceftazidime with Other Drugs
DrugCompatibility StatusType of InteractionSource
VancomycinIncompatiblePhysical (Precipitation) nih.govresearchgate.net
MidazolamIncompatiblePhysical (Precipitation) nih.govresearchgate.net
NicardipineIncompatiblePhysical (Precipitation) nih.govresearchgate.net
PropofolIncompatiblePhysical (Trapping in emulsion) nih.govresearchgate.net
N-acetylcysteineIncompatibleChemical (Degradation) nih.govresearchgate.net
Erythromycin (conc. solution)IncompatiblePhysical (Precipitation) nih.govresearchgate.net
Clarithromycin (conc. solution)IncompatiblePhysical (Precipitation) nih.govresearchgate.net
ChloramphenicolIncompatibleAntagonistic Effect in vitro medicines.org.ukeuropa.eu
GentamicinCompatible- nih.govresearchgate.net
TobramycinCompatible- nih.govresearchgate.net
AmikacinCompatible- nih.govresearchgate.net
FluconazoleCompatible- nih.govresearchgate.net
FurosemideCompatible- nih.govresearchgate.net
Lignocaine hydrochlorideCompatible- nih.gov

Computational Studies and Modeling of Ceftazidime Sodium

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to investigate the three-dimensional structure and dynamic behavior of ceftazidime (B193861). These computational approaches are essential for rationalizing its biological activity and for predicting its interactions with proteins.

The spatial arrangement of a drug molecule, or its conformation, is critical to its biological function. Computational calculations have been performed to determine the most stable conformations of ceftazidime in an aqueous solution. frontiersin.orgnih.gov These studies reveal that ceftazidime can exist in at least three stable conformations where both the C-3 and C-7 side chains adopt an extended form. frontiersin.orgnih.govresearchgate.net A key feature identified in its stable structure is an intramolecular hydrogen bond between the hydrogen atom of the amide nitrogen and the carbonyl of the imine group on the C-7 side chain. frontiersin.orgnih.govresearchgate.net This conformational analysis, often performed using tools like the CHARMm force field with an implicit solvent model, helps in understanding how the different parts of the molecule, such as the C-3 and C-7 side chains, can act as distinct functional groups. frontiersin.orgnih.gov The conformation of these side chains is significant, as studies suggest that toxic functional groups in an extended form are more likely to produce toxic effects than those in a folded form. researchgate.net

Quantum-mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of ceftazidime. ksu.edu.saespublisher.com Geometric optimization and thermochemistry calculations have been performed for ceftazidime using programs like ORCA. nih.govksu.edu.sa For instance, the geometry of ceftazidime has been optimized at the DFT/B3LYP/6-31 level of theory. ksu.edu.sa Frontier molecular orbital calculations have shown that ceftazidime in a complex with a protein like bovine serum albumin (BSA) is more stable than in its free state, which supports the formation of a stable complex. ksu.edu.sa

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to model chemical reactions, such as the hydrolysis of ceftazidime by β-lactamase enzymes. chemrxiv.org These simulations can elucidate reaction mechanisms and calculate reaction free energy barriers, providing detailed insights into the processes that confer antibiotic resistance. chemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This method is widely used to understand the molecular basis of a drug's action and its interactions with biological macromolecules. researchgate.net Docking studies have been conducted to investigate the binding of ceftazidime to various proteins, including its target enzymes (β-lactamases), plasma proteins, and even viral proteins. ksu.edu.saresearchgate.netmdpi.comnih.gov

These studies reveal the specific binding sites and the types of intermolecular forces involved, such as hydrogen bonding and hydrophobic interactions. ksu.edu.sanih.gov For example, docking of ceftazidime to human serum albumin (HSA) and bovine serum albumin (BSA) showed that the interaction is primarily driven by hydrophobic forces, though hydrogen bonds and van der Waals forces are also involved. ksu.edu.sanih.gov In another study, docking simulations of ceftazidime into the active site of β-lactamase variants helped to explain mechanisms of resistance. researchgate.net Molecular dynamics simulations are often used in conjunction with docking to analyze the stability of the ligand-protein complex over time. mdpi.comoup.com

Table 1: Summary of Molecular Docking Studies of Ceftazidime with Various Proteins
Target ProteinKey Findings/PurposeInteracting Residues/ForcesSource(s)
Bovine Serum albumin (BSA)Investigated binding mechanism and identified the primary binding site at the interfacial region of the three domains.Primarily hydrophobic interactions, with involvement of hydrogen bonding and van der Waals forces. ksu.edu.saresearchgate.net
Human Serum Albumin (HSA)Confirmed a binding site distinct from standard drug sites 1 and 2; showed interactions reinforced by hydrophobic forces.Leu115, Arg117 (H-bonds); Arg186, Ile142 (alkyl interactions). nih.govmdpi.com
KPC-2 β-lactamaseAssessed conformational changes in acyl-enzyme complexes to understand resistance.Analysis focused on mobility of Ω-loop residues. researchgate.net
P. aeruginosa AmpC β-lactamaseAnalyzed the structure of the substrate-bound conformation to interpret resistance mechanisms.Mapped mutations onto known structures to understand their impact. oup.com
SARS-CoV-2 Spike ProteinEvaluated ceftazidime as a repurposed drug, showing moderate to high binding affinity to the Receptor-Binding Domain (RBD).LYS403, GLY504, TYR505 (H-bonds). mdpi.com
OXA-145 β-lactamaseInvestigated the mechanism of ceftazidime hydrolysis in a resistant variant.Involvement of highly coordinated water molecules and residues like Ser-67, Lys-70, Ser-115. oup.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.gov These in silico methods are valuable for predicting the characteristics of new or untested compounds based on the properties of known molecules.

QSAR and related in silico approaches are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of ceftazidime and its impurities. frontiersin.orgnih.gov Software such as Discovery Studio, OECD QSAR Toolbox, and pkCSM are utilized for these predictions. frontiersin.orgnih.gov Studies have predicted various pharmacokinetic properties for ceftazidime. For example, it was predicted to have poor intestinal absorption and Caco-2 permeability. frontiersin.org In a QSAR study designed to predict the absorption of cephalosporins in zebrafish, ceftazidime was among the drugs found to be less easily absorbed. nih.gov Another quantitative structure-property relationship (QSPR) study focused on predicting the renal clearance of 32 different cephalosporins. jipbs.com Such models use molecular descriptors to establish correlations, which can then be used to estimate the properties of new derivatives. jipbs.com

Table 2: Predicted ADMET Properties of Ceftazidime
PropertyPredicted Value/ClassificationPrediction Method/SoftwareSource(s)
Intestinal Absorption (human)Poorly absorbed (<30%)pkCSM frontiersin.org
Caco-2 PermeabilityLow permeabilitypkCSM frontiersin.org
CYP2D6 SubstrateNopkCSM frontiersin.org
CYP3A4 SubstrateNopkCSM frontiersin.org
AMES ToxicityPredicted to be non-toxicpkCSM frontiersin.org
hERG I InhibitionPredicted to be a non-inhibitorpkCSM frontiersin.org
HepatotoxicityPredicted to be non-toxicpkCSM frontiersin.org
Zebrafish Absorption (k-value)Low (not easily absorbed)QSAR Model nih.gov

The relationship between the chemical structure of cephalosporins and their toxicity has been systematically investigated using computational chemistry and zebrafish embryo toxicity tests. researchgate.netzfin.org A key finding from these studies is that the C-3 and C-7 side chains of cephalosporins are the primary toxic functional groups, with their toxicity being far greater than that of the core 7-aminocephalosporanic acid (7-ACA) nucleus. frontiersin.orgresearchgate.net These side chains can produce toxic effects independently or in synergy. researchgate.net

For ceftazidime, this means its toxic effects are mainly dependent on the functional groups at its C-3 and C-7 positions. frontiersin.org The toxicity of its impurities can also be predicted based on these established structure-toxicity rules. frontiersin.org Studies have also noted that third-generation cephalosporins, including ceftazidime, have been associated with reports of neurotoxicity. frontiersin.org The three-dimensional structure-toxicity relationship has been explored by computing the most stable conformations of numerous cephalosporins and correlating them with teratogenicity and lethality data from zebrafish embryo tests. zfin.org

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool for understanding and optimizing antibiotic therapy. For Ceftazidime sodium, these models integrate its concentration-time profile in the body (pharmacokinetics) with its antibacterial effect over time (pharmacodynamics) to predict efficacy and guide dosing strategies. nih.govnih.gov The fundamental goal is to describe the relationship between drug exposure and the resulting bacterial killing and regrowth, allowing for the simulation of different therapeutic scenarios. nih.govresearchgate.net

A basic and widely used PK-PD model is the maximum-effect (Emax) model, which describes the number of viable bacteria as a function of both the natural growth rate of the bacteria and the drug-induced killing rate. nih.goveur.nl This relationship is often expressed mathematically, where the change in bacterial numbers over time is determined by the growth rate minus a killing rate that is dependent on the ceftazidime concentration. researchgate.net More complex models have been developed that build upon this foundation by incorporating additional factors to better replicate in vivo conditions, such as bacterial adaptation to the antibiotic and the maximum achievable bacterial population density (carrying capacity). nih.govresearchgate.net

The characterization of ceftazidime's bacterial killing rate is typically performed using in vitro time-kill curve studies. These experiments expose a starting inoculum of bacteria to various constant concentrations of ceftazidime over a set period, with bacterial counts measured at multiple time points. eur.nloup.com For ceftazidime, as with other beta-lactam antibiotics, these studies demonstrate time-dependent killing. asm.org

**Table 1: Example of Ceftazidime In Vitro Killing Dynamics against *P. aeruginosa***

Strain Ceftazidime Exposure Initial Killing Regrowth Outcome at 24-32 Hours Source
ATCC 27853 (MIC 1 mg/L) Continuous Infusion (~20 mg/L) Yes Minimal Sustained killing, greater efficacy than intermittent eur.nl, asm.org
CF4 (MIC 4 mg/L) Continuous Infusion (~20 mg/L) Yes Minimal Sustained killing, greater efficacy than intermittent eur.nl, asm.org
CF16 (MIC 16 mg/L) Continuous Infusion (~20 mg/L) Yes Yes Regrowth to near initial levels, no difference from intermittent eur.nl, asm.org
ATCC 27853 (MIC 1 mg/L) Intermittent Dosing Yes Yes, after 7 hours Less killing compared to continuous infusion eur.nl, asm.org
KPC-Kp Susceptible ≥40/7.5 mg/L (with Avibactam) Yes Suppressed ~5.42 log10CFU/mL reduction frontiersin.org
KPC-Kp Susceptible 20/3.75 mg/L (with Avibactam) Yes Yes, in some isolates Less bactericidal effect, regrowth observed frontiersin.org

PK-PD models are frequently used to compare the effectiveness of administering ceftazidime via continuous infusion versus traditional intermittent bolus injections. nih.goveur.nl An in vitro pharmacokinetic model, which simulates human serum drug concentrations, can be employed to study the efficacies of these two regimens. asm.org Studies using such models have shown that when sustained ceftazidime concentrations are maintained above four times the MIC, continuous infusion is more efficacious than intermittent dosing for susceptible strains like P. aeruginosa. asm.orgeur.nl For strains with higher MICs, where the continuous infusion concentration may fall closer to the MIC, the advantage can be lost, with both regimens showing initial killing followed by regrowth. asm.orgeur.nl

In critically ill patients, continuous infusion has been shown to result in stable serum concentrations that remain above the MIC for susceptible pathogens for the entire therapeutic course. nih.govoup.com For example, a continuous infusion of 3 g/day resulted in mean steady-state concentrations of approximately 33.5 mg/L. nih.gov In contrast, an intermittent regimen of 2 g every 8 hours produced high peak concentrations (mean ~124.4 µg/ml) but also low trough concentrations (mean ~25.0 µg/ml). nih.gov While both methods could achieve the target of time above MIC (T>MIC), continuous infusion did so for 100% of the dosing interval. nih.gov Simulations based on PK-PD models suggest that for pathogens with higher MICs, alternative methods like extended (e.g., 5-hour) or continuous infusions achieve robust probabilities of target attainment where standard intermittent infusions might fail. asm.org The choice of the optimal PK/PD index can also be dependent on the infusion mode; for instance, against P. aeruginosa, the time that free drug concentration remains above a threshold (fT > CT) was found to be most predictive for intermittent infusions, while the area under the curve to MIC ratio (fAUC/MIC) was more predictive for continuous infusion. nih.gov

To accurately simulate the bacterial response to ceftazidime, PK-PD models rely on several key parameters that define the kinetics of bacterial growth and death. nih.govresearchgate.net These parameters are estimated by fitting the model equations to experimental time-kill curve data. nih.gov

The core of these models is often a differential equation describing the change in the number of viable bacteria (N) over time (dt). nih.goveur.nl A foundational model can be expressed as: dN/dt = [λ - ε * [C^γ / (EC50^γ + C^γ)]] * N nih.govresearchgate.net

More sophisticated models may include additional terms to account for biological complexities. nih.govmdpi.com For instance, a model may incorporate a maximum population size (Nmax) to represent the stationary phase of bacterial growth and a term for the rate of adaptation of bacteria to the antibiotic. nih.govresearchgate.net The model that best described experimental data for P. aeruginosa over a 36-hour period included both an Nmax term and a rate term for adaptation. nih.gov

Table 2: Key Parameters in PK-PD Models for Ceftazidime

Parameter Symbol Description Source
Growth Rate λ or k_growth The first-order rate constant describing the natural growth of the bacterial population in the absence of the antibiotic. nih.gov, mdpi.com, researchgate.net
Maximum Killing Rate ε or E_max The maximum rate of bacterial killing induced by ceftazidime at saturating concentrations. nih.gov, mdpi.com, researchgate.net
50% Effective Concentration EC50 The ceftazidime concentration that produces 50% of the maximum killing effect. nih.gov, researchgate.net
Hill Coefficient γ or H A factor that describes the steepness of the concentration-effect relationship. nih.gov, mdpi.com, researchgate.net
Maximum Population Density Nmax The maximum carrying capacity or bacterial load that can be sustained in the system. nih.gov, mdpi.com, researchgate.net
Adaptation Rate A rate constant describing the development of bacterial resistance or adaptation to the antibiotic effect over time. nih.gov, researchgate.net
Ceftazidime Concentration C The concentration of the antibiotic at a given time. nih.gov, researchgate.net

Enzyme Kinetics Modeling for Beta-Lactamase Hydrolysis

The primary mechanism of resistance to ceftazidime in many Gram-negative bacteria is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its core beta-lactam ring. plos.orgnih.gov Computational modeling of the kinetics of this enzymatic reaction is essential for understanding the efficiency of different beta-lactamases and the impact of specific mutations on resistance profiles. asm.org

The hydrolysis of ceftazidime by beta-lactamases is commonly analyzed using the Michaelis-Menten kinetic model. asm.orgnih.gov This model describes the rate of an enzyme-catalyzed reaction by relating it to the concentration of a substrate. The key parameters derived from this model are the Michaelis constant (K_m), the catalytic constant or turnover number (k_cat), and the catalytic efficiency (k_cat/K_m). nih.gov

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). In the context of beta-lactamases, a lower K_m can suggest a higher affinity of the enzyme for the ceftazidime substrate, although it is a composite constant influenced by multiple reaction steps. nih.govnih.gov

k_cat (Catalytic Constant): Represents the turnover number, or the maximum number of substrate molecules that one active site of the enzyme can convert to product per unit of time when the enzyme is fully saturated with the substrate. It reflects the rate-limiting step of the reaction, which can be either the acylation or deacylation step. nih.govnih.gov

k_cat/K_m (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is a crucial parameter for comparing the hydrolytic activity of different beta-lactamase variants against ceftazidime. plos.org

Studies have shown that wild-type enzymes like TEM-1 hydrolyze ceftazidime very poorly, which is reflected in their low catalytic efficiency. nih.gov However, specific amino acid substitutions in beta-lactamases like KPC, CTX-M, and AmpC can dramatically increase their ability to hydrolyze ceftazidime. plos.orgasm.orgasm.org For example, mutations in KPC-2, such as P104R and H274Y, lead to a significant increase in catalytic efficiency for ceftazidime hydrolysis, which correlates with increased resistance levels. plos.org Similarly, AmpC mutants have been shown to hydrolyze ceftazidime with highly improved efficiency compared to the wild-type enzyme. asm.org

Table 3: Michaelis-Menten Kinetic Parameters for Ceftazidime Hydrolysis by Various Beta-Lactamases

Enzyme Mutation k_cat (s⁻¹) K_m (µM) k_cat/K_m (M⁻¹s⁻¹) Source
TEM-1 Wild-type 0.0016 80 20 nih.gov
KPC-2 Wild-type >0.4 >400 1,000 nih.gov
KPC-33 D179Y in KPC-2 0.015 14 ~1,071 nih.gov
CTX-M-19 Pro167Ser High K_m >2700 N/A asm.org
AmpC (P. aeruginosa) Wild-type Not Determined Not Determined (4.91 ± 0.09) × 10⁻⁶ asm.org
AmpC (P. aeruginosa) E247K mutant Not Determined Not Determined (1.53 ± 0.03) × 10⁻⁴ asm.org

Progress curve analysis is a kinetic technique that monitors the entire time course of an enzyme-catalyzed reaction, from initiation to completion. asm.orgasm.org Unlike initial rate measurements, which only capture the beginning of the reaction, progress curves can reveal more complex kinetic behaviors. nih.gov For the hydrolysis of ceftazidime by beta-lactamases, this method has been instrumental in uncovering intricate reaction mechanisms. asm.orgresearchgate.net

A key finding from progress curve analysis is the observation of biphasic kinetics, often characterized by an initial "burst" of product formation followed by a slower, steady-state rate. nih.govasm.org This type of curve suggests a multi-step reaction mechanism where an intermediate, such as a covalent acyl-enzyme complex, accumulates. nih.gov A burst indicates that the first step of the reaction (acylation) is faster than the second step (deacylation), making deacylation the rate-limiting step for turnover. nih.gov For instance, the reaction of KPC-33 (a KPC-2 variant) with ceftazidime showed a burst of acyl-enzyme formation, indicating a rate-limiting deacylation step. nih.gov In contrast, the reaction with the parent KPC-2 enzyme did not show a burst, suggesting a different kinetic profile. nih.gov Similarly, the C69F variant of the PenI β-lactamase showed a biphasic progress curve with ceftazidime, suggesting a branched pathway with two different enzyme conformations. asm.org This detailed kinetic information, which can be obtained from global progress curve analysis, is crucial for fully understanding the molecular basis of ceftazidime resistance. acs.org

Rate-Limiting Deacylation Step Analysis

The enzymatic hydrolysis of ceftazidime by β-lactamases is a two-step process involving acylation and deacylation. While acylation involves the formation of a covalent acyl-enzyme intermediate, deacylation is the subsequent hydrolysis of this intermediate, which releases the inactivated drug and regenerates the free enzyme. Computational and kinetic studies have revealed that for certain β-lactamase variants, the deacylation step, rather than acylation, becomes the rate-limiting step of the catalytic cycle. This shift in the rate-limiting step has significant implications for ceftazidime resistance.

Detailed research has focused on understanding how specific mutations in β-lactamases, such as the Klebsiella pneumoniae carbapenemases (KPC) and Class C AmpC enzymes, alter the kinetics of ceftazidime hydrolysis. Pre-steady-state kinetic analyses are instrumental in this research; a biphasic reaction curve, characterized by an initial rapid "burst" of acyl-enzyme formation followed by a slower steady-state rate, is a hallmark of a rate-limiting deacylation step. nih.gov

Research Findings in KPC β-Lactamase Variants

Studies on KPC enzymes have shown that mutations can fundamentally change the hydrolysis mechanism for ceftazidime. For the ancestral enzymes KPC-2 and KPC-3, the acylation step is generally rate-limiting, or the acylation and deacylation rates are comparable. nih.govnih.govresearchgate.net However, the emergence of variants, such as KPC-31 and KPC-33 which contain a D179Y (aspartate to tyrosine at position 179) substitution, alters this dynamic. nih.govnih.govresearchgate.net

Enzymekcat (s⁻¹)KM (µM)kcat/KM (µM⁻¹s⁻¹)
KPC-2 10 ± 0.4120 ± 100.083
KPC-3 12 ± 0.4130 ± 100.092
KPC-33 (D179Y from KPC-2) 0.015 ± 0.0014.1 ± 0.50.0037
KPC-31 (D179Y from KPC-3) 0.016 ± 0.0014.9 ± 0.90.0033

Data sourced from steady-state kinetics of KPC enzymes with ceftazidime. nih.gov

EnzymeAnalytical MethodFindingDeacylation Rate (s⁻¹)
KPC-33 Pre-Steady-State Kinetics (Burst Equation)Deacylation is the rate-limiting step (k₂ > k₃).0.017

Data reflects the deacylation rate (k_ss = k₃) determined for KPC-33 with ceftazidime. nih.gov

Computational Modeling in Class C AmpC β-Lactamases

Quantum mechanics/molecular mechanics (QM/MM) simulations have provided molecular-level insights into the deacylation of ceftazidime, particularly in Class C AmpC β-lactamases. chemrxiv.orgchemrxiv.org These computational models allow for the calculation of reaction free energy barriers (Δ‡G), offering a theoretical counterpart to experimentally determined kinetic data. chemrxiv.org

For instance, research on an E. cloacae AmpC β-lactamase variant (Ent385) with an Ala294-Pro295 deletion showed enhanced hydrolysis of ceftazidime. chemrxiv.orgchemrxiv.org QM/MM simulations were employed to investigate the deacylation step. These studies confirmed that Tyr150, existing as a tyrosinate, acts as the general base to activate the deacylating water molecule. chemrxiv.orgchemrxiv.orgasm.org The calculated difference in the free energy barrier (Δ‡G) for deacylation between the canonical AmpC and the deletion variant was in very good agreement with the difference derived from experimental kinetic results. chemrxiv.orgchemrxiv.org The simulations revealed that the deletion allows an additional water molecule to enter the active site, which helps to stabilize the tetrahedral intermediate formed during deacylation, thereby lowering the energy barrier and enhancing the rate of ceftazidime breakdown. chemrxiv.org

Substrate-Assisted Catalysis

Further computational studies, particularly on KPC-2 variants, have proposed a mechanism of "substrate-assisted catalysis" for ceftazidime deacylation. biorxiv.orgbiorxiv.org In variants where mutations displace key residues like N170, the canonical deacylation pathway is compromised. biorxiv.orgbiorxiv.org Molecular dynamics simulations suggest that in these cases, the bulky aminothiazole ring on the C7 substituent of ceftazidime itself can play an active role. biorxiv.org It is posited that the aminothiazole group, with its two potential basic nitrogens, can help to position and activate the deacylating water molecule, promoting the hydrolysis of the acyl-enzyme complex, albeit at a slower rate than the wild-type enzyme. biorxiv.orgbiorxiv.org This substrate-driven mechanism helps explain how these variants can still hydrolyze ceftazidime and confer resistance, even when their primary catalytic machinery is impaired. biorxiv.org

Emerging Research Areas and Future Directions

Development of Novel Resistance Modulators

The increasing prevalence of bacterial resistance to ceftazidime (B193861) has spurred research into novel resistance modulators. These are compounds that, when co-administered with ceftazidime, can restore its efficacy against resistant strains. The primary mechanisms of ceftazidime resistance involve the production of β-lactamase enzymes that inactivate the antibiotic, alterations in penicillin-binding proteins (PBPs), and the overexpression of efflux pumps that expel the drug from the bacterial cell. frontiersin.orgplos.org

One key area of research is the development of new β-lactamase inhibitors. While avibactam (B1665839) is a notable success, effectively inhibiting many Ambler class A, C, and some D β-lactamases, resistance to the ceftazidime-avibactam combination has already emerged. asm.orgnih.govnih.gov This has led to the exploration of new inhibitor scaffolds. For instance, studies have shown that mutations in the Ω-loop of Pseudomonas-derived cephalosporinase (B13388198) (PDC) can lead to ceftazidime resistance, and researchers are investigating boronic acid transition state inhibitors that can effectively inhibit these resistant variants. researchgate.net

Another approach involves targeting efflux pumps. The MexAB-OprM efflux system in Pseudomonas aeruginosa is a significant contributor to ceftazidime resistance. asm.org Research has identified that alterations in regulatory genes like nalC and nalD lead to the upregulation of this pump. asm.org Consequently, the development of efflux pump inhibitors (EPIs) that can block this mechanism is a promising strategy to restore ceftazidime susceptibility.

Furthermore, researchers are investigating compounds that can modulate the bacterial response to antibiotics. For example, studies have shown that reactive oxygen species (ROS) play a role in ceftazidime-mediated killing, and that iron (Fe3+) can promote ROS production, thereby reverting resistance in some bacteria like Edwardsiella tarda. frontiersin.org This suggests that metabolic modulators could be used to enhance the activity of ceftazidime.

Resistance MechanismModulator StrategyExample/Target
β-lactamase productionβ-lactamase inhibitorsAvibactam, Boronic acid transition state inhibitors
Efflux pump overexpressionEfflux Pump Inhibitors (EPIs)Targeting MexAB-OprM in P. aeruginosa
Altered Penicillin-Binding Proteins (PBPs)PBP binding enhancers-
Metabolic pathwaysMetabolic modulatorsIron (Fe3+) to promote ROS production

Engineering of Ceftazidime Derivatives for Specific Biological Targets

To combat resistance and enhance efficacy, scientists are actively engineering derivatives of ceftazidime. These modifications aim to improve the drug's stability, spectrum of activity, and ability to evade resistance mechanisms.

One strategy involves chemical modification of the ceftazidime molecule to create prodrugs or new analogs. For example, researchers have synthesized new ceftazidime derivatives by linking amino acids to the C3 position or by N-acylation of the aminothiazole ring. derpharmachemica.comresearchgate.net These modifications have resulted in compounds with significant antibacterial activity, particularly against Gram-negative bacteria. derpharmachemica.comresearchgate.net Another study focused on creating Schiff base derivatives and lysine (B10760008) amides of ceftazidime to potentially improve acid stability and broaden its spectrum of activity. uobaghdad.edu.iquobaghdad.edu.iq

Another avenue of research is the design of ceftazidime analogs with altered physicochemical properties to enhance their therapeutic potential for specific applications, such as pulmonary administration. By modulating hydrophobicity, hydrophilicity, or mucus-binding properties, researchers aim to improve drug retention in the lungs. mdpi.com Computational methods are being used to predict how these modifications will affect the drug's behavior and transport across biological membranes. mdpi.com

Furthermore, the synthesis of ceftazidime derivatives is being explored to target specific bacterial components beyond the traditional penicillin-binding proteins (PBPs). While ceftazidime's primary target is PBP3, engineering derivatives with affinity for other essential bacterial proteins could lead to novel mechanisms of action and overcome existing resistance. frontiersin.orgpatsnap.com

Derivative TypeModification StrategyGoalResearch Finding
Amino acid conjugatesLinking amino acids to C3 positionEnhanced antibacterial activitySignificant activity against Gram-negative bacteria. derpharmachemica.comresearchgate.net
N-acylated derivativesN-acylation of the aminothiazole ringImproved activity against resistant microbesShowed significant antibacterial activity. derpharmachemica.comresearchgate.net
Schiff base derivativesFormation of Schiff baseImproved acid stability and spectrumRetained antibacterial activity, with some showing better activity than ceftazidime against P. aeruginosa. uobaghdad.edu.iquobaghdad.edu.iq
Lysine amidesAmide formation with lysineImproved acid stability and spectrumRetained antibacterial activity. uobaghdad.edu.iquobaghdad.edu.iq
Analogs for pulmonary deliveryModulation of physicochemical propertiesEnhanced lung retentionCorrelation between LogP and apparent permeability coefficient (Papp) observed. mdpi.com

Advanced Analytical Techniques for Metabolite and Degradant Profiling

The study of ceftazidime's metabolites and degradation products is crucial for understanding its stability, pharmacokinetics, and potential toxicity. Advanced analytical techniques are essential for the accurate identification and quantification of these compounds in various matrices, including pharmaceutical formulations and biological fluids. ijnrd.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for ceftazidime analysis. ijnrd.orgptfarm.pl It is widely used to separate ceftazidime from its impurities and degradation products. ijnrd.org Reverse-phase HPLC methods have been developed for the determination of ceftazidime in biological fluids like serum and urine. nih.gov The degradation kinetics of ceftazidime in aqueous solutions under various conditions (pH, temperature, light) have been studied using HPLC, revealing that degradation often follows first-order kinetics. ptfarm.plresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS/MS), offers higher resolution, sensitivity, and speed compared to conventional HPLC. ijnrd.orgresearchgate.net These methods are particularly valuable for the simultaneous quantification of ceftazidime and its co-administered drugs or inhibitors, such as avibactam, in human plasma. researchgate.net

Capillary Electrophoresis (CE) has also emerged as a powerful tool for ceftazidime analysis, offering high efficiency and minimal sample preparation. mdpi.com CE methods have been developed for the determination of ceftazidime in human plasma, which is important for therapeutic drug monitoring. mdpi.com

Spectrophotometric methods provide a simpler and more cost-effective alternative for the quantification of ceftazidime, especially in quality control settings where advanced chromatographic equipment may not be available. ijnrd.org

These advanced analytical techniques are not only used for routine analysis but are also critical in forced degradation studies to identify potential degradation products that might form under stress conditions such as heat, light, and different pH levels. sapub.orgscispace.com

Analytical TechniqueApplicationKey Findings/Advantages
High-Performance Liquid Chromatography (HPLC)Quantification in formulations and biological fluids, degradation studiesWidely used, separates from impurities, degradation follows first-order kinetics. ijnrd.orgptfarm.plnih.govresearchgate.net
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Simultaneous quantification of ceftazidime and other compounds in plasmaHigh sensitivity, resolution, and speed. researchgate.net
Capillary Electrophoresis (CE)Determination in human plasmaHigh efficiency, minimal sample preparation. mdpi.com
UV-Visible SpectrophotometryQuantification in pharmaceutical preparationsSimple, cost-effective. ijnrd.org

Environmental Remediation and Bioremediation Strategies

The widespread use of antibiotics like ceftazidime has led to their detection in various environmental compartments, raising concerns about the development of antibiotic-resistant bacteria. rsc.org Consequently, research into effective remediation strategies to remove ceftazidime from contaminated water and soil is of growing importance.

One promising approach is the use of adsorbents to remove ceftazidime from aqueous solutions. Studies have investigated the use of zeolites synthesized from coal fly ash as a low-cost and efficient adsorbent for ceftazidime. rsc.orgrsc.org These materials have shown a high adsorption capacity, achieving significant removal in a short period. rsc.orgrsc.org

Bioremediation, which utilizes microorganisms to break down pollutants, is an environmentally friendly and cost-effective strategy. vajiramandravi.comepa.gov Research has shown that green algae can effectively remove ceftazidime from water. researchgate.net The removal process involves initial rapid adsorption to the algal surface, followed by transmission across the cell wall and subsequent intracellular biodegradation by enzymes. researchgate.net Importantly, the resulting metabolites showed no bacteriostatic effect, which could help prevent the selection pressure for antibiotic resistance. researchgate.net

The main strategies within bioremediation include:

Bioaugmentation : The introduction of specific, pre-grown microbial cultures to the contaminated site to enhance the degradation of the target pollutant. nih.govscielo.br

Biostimulation : The modification of the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. nih.govscielo.br

These strategies are being explored for their potential to clean up environments contaminated with ceftazidime and other pharmaceuticals, thereby mitigating the ecological risks associated with antibiotic pollution. rsc.orgresearchgate.net

Remediation StrategyMethod/MaterialMechanismKey Finding
AdsorptionZeolites from coal fly ashPhysical binding of ceftazidime to the adsorbent surfaceHigh adsorption capacity (80 mg/g) and rapid removal. rsc.orgrsc.org
BioremediationGreen algaeAdsorption followed by intracellular biodegradationHigh removal efficiency (92.70%) and non-bacteriostatic metabolites. researchgate.net
BioaugmentationIntroduction of specific microbesEnhanced degradation by specialized microorganismsA common in-situ bioremediation technique. nih.govscielo.br
BiostimulationNutrient additionStimulation of native microbial populationsA common in-situ bioremediation technique. nih.govscielo.br

Computational Design of Ceftazidime-Based Therapeutics

Computational methods are playing an increasingly vital role in the design and development of new ceftazidime-based therapeutics. These in silico approaches accelerate the drug discovery process by predicting the properties and activities of novel compounds before they are synthesized, saving time and resources.

Molecular docking is a key computational technique used to predict the binding affinity and interaction of a ligand (e.g., a ceftazidime derivative) with a target protein, such as a penicillin-binding protein (PBP) or a β-lactamase. dntb.gov.uaresearchgate.net This allows researchers to screen virtual libraries of compounds and prioritize those with the highest potential for further investigation. For example, docking studies have been used to evaluate the potential of newly synthesized ceftazidime derivatives as DNA gyrase inhibitors. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models, researchers can predict the activity of new derivatives and identify the key structural features responsible for their therapeutic effects.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application of computational chemistry. nih.gov These methods are used to evaluate the pharmacokinetic and toxicological properties of ceftazidime and its impurities or derivatives. nih.gov For instance, in silico tools have been used to predict the toxicity of ceftazidime impurities, identifying potentially neurotoxic and genotoxic compounds. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the fate of a drug in the body. nih.gov PBPK models have been developed for ceftazidime to predict its pharmacokinetics in special populations, such as pregnant women, and to assess different dosing regimens. nih.gov

These computational approaches are integral to modern drug design, enabling a more rational and efficient approach to developing the next generation of ceftazidime-based therapeutics with improved efficacy and safety profiles.

Computational MethodApplicationPurpose
Molecular DockingPredicting ligand-protein interactionsTo screen virtual compounds and prioritize candidates for synthesis. dntb.gov.uaresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activityTo predict the activity of new derivatives and identify key structural features. nih.gov
In silico ADMET PredictionEvaluating pharmacokinetic and toxicological propertiesTo assess the safety and disposition of new compounds. nih.gov
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulating drug disposition in the bodyTo predict pharmacokinetics in different populations and optimize dosing. nih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying ceftazidime sodium in pharmaceutical formulations, and how do they address excipient interference?

  • Methodological Answer : this compound is commonly quantified using high-performance liquid chromatography (HPLC) with UV detection, titrimetry, or capillary electrophoresis (CE). HPLC methods often employ a C18 column with a mobile phase of sodium phosphate buffer (pH 3.0) and acetonitrile (e.g., 12.5% v/v) to separate ceftazidime from excipients like sodium carbonate, which can interfere with titrimetric assays . To mitigate interference, pre-treatment steps such as neutralization with hydrochloric acid are used to eliminate reactive excipients before analysis . CE methods, optimized for enantiomeric separation, are advantageous for resolving structurally similar degradation products .

Q. What stability challenges arise in formulating this compound for clinical use, and how are they addressed experimentally?

  • Methodological Answer : Ceftazidime degrades rapidly in aqueous solutions, particularly at neutral pH and elevated temperatures. Stability studies require controlled conditions (e.g., 4°C storage, buffered media) and stability-indicating assays to monitor degradation products like pyridine . For infusion devices, compatibility testing with elastomeric materials under simulated clinical conditions (e.g., 24-hour continuous infusion at 37°C) is critical. Studies show that pyridine levels remain within pharmacopeial limits (<0.5% w/w) only when specific infusion volumes and durations are adhered to .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across different formulations (e.g., elastomeric infusers vs. frozen eye drops)?

  • Methodological Answer : Discrepancies often arise from variations in excipient composition, temperature, and analytical methodologies. For example, frozen formulations in buffered media show extended stability due to reduced hydrolysis rates, whereas elastomeric infusers exhibit degradation due to prolonged exposure to body temperature . To resolve contradictions, researchers should:

  • Standardize testing protocols (e.g., UK NHS Yellow Card Scheme guidelines for infusion devices) .
  • Use orthogonal analytical techniques (e.g., HPLC coupled with mass spectrometry) to confirm degradation pathways .
  • Conduct accelerated stability studies under controlled stress conditions (e.g., high humidity, acidic pH) .

Q. What experimental design considerations are critical for optimizing HPLC parameters in this compound analysis?

  • Methodological Answer : Key parameters include:

  • Mobile phase composition : A 20 mM sodium phosphate buffer (pH 3.0) with 12.5% acetonitrile ensures optimal retention and resolution of ceftazidime from avibactam and pyridine .
  • Detection wavelengths : Multi-wavelength UV detection (260 nm for ceftazidime, 230 nm for avibactam) enhances specificity .
  • Column selection : Symmetry C18 columns (3.5 µm particle size) provide reproducible separation efficiency, while guard columns prevent matrix interference .
  • Validation criteria : Include linearity (1.9–30 µg/mL), recovery (>90%), and precision (RSD <2%) per ICH guidelines .

Q. How can researchers design clinical studies to evaluate ceftazidime-avibactam sodium efficacy against carbapenem-resistant Gram-negative infections?

  • Methodological Answer : Robust clinical trials require:

  • Patient stratification : Enroll subjects with confirmed carbapenem-resistant Enterobacterales or Pseudomonas aeruginosa infections via MIC testing .
  • Control groups : Compare against best available therapy (e.g., colistin-based regimens) while controlling for comorbidities and prior antibiotic exposure .
  • Endpoint selection : Use composite endpoints (e.g., clinical cure + microbiological eradication) and monitor adverse events (e.g., nephrotoxicity) .
  • Pharmacokinetic/pharmacodynamic (PK/PD) analysis : Measure trough concentrations relative to pathogen MICs to ensure target attainment .

Q. What methodological challenges arise in studying this compound combination therapies (e.g., with avibactam), and how are they addressed?

  • Methodological Answer : Challenges include:

  • Degradation product interference : Avibactam stability requires separate quantification due to differing degradation kinetics. Simultaneous assays with dual detection wavelengths (230 nm and 260 nm) are employed .
  • Synergistic effect quantification : Use checkerboard broth microdilution to determine fractional inhibitory concentration indices (FICI) for combination therapies .
  • Clinical trial bias mitigation : Use blinded adjudication committees to assess efficacy endpoints and adjust for heterogeneous comparator treatments in pooled analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.